4-Acetamido-5-nitrophthalic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-nitro-1,3-dioxo-2-benzofuran-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c1-4(13)11-7-2-5-6(3-8(7)12(16)17)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJHTUTLMCTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)OC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Acetamido-5-nitrophthalic Anhydride (CAS 209324-72-1)
Advanced Intermediate for Nitric Oxide Sensing & Fluorescent Probe Synthesis
Executive Summary
4-Acetamido-5-nitrophthalic anhydride (CAS 209324-72-1) is a specialized heterocyclic building block primarily utilized in the synthesis of high-performance fluorescent probes, most notably 4,5-Diaminofluorescein (DAF-2) . As a Senior Application Scientist, it is critical to contextualize this compound not merely as a reagent, but as the structural scaffold that enables the detection of Nitric Oxide (NO)—a pivotal signaling molecule in cardiovascular and neurological systems.
This guide details the physicochemical profile, synthetic utility, and downstream applications of CAS 209324-72-1, providing researchers with a robust roadmap for integrating this intermediate into bio-imaging and drug discovery workflows.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 209324-72-1 |
| IUPAC Name | N-(6-nitro-1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)acetamide |
| Molecular Formula | C₁₀H₆N₂O₆ |
| Molecular Weight | 250.16 g/mol |
| Appearance | Yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF; Reacts/Hydrolyzes in Water |
| Functional Groups | Anhydride (Electrophilic), Nitro (Electron-withdrawing), Acetamido (Electron-donating) |
| Storage | +4°C, Desiccated, Protect from Light (Moisture Sensitive) |
Structural Analysis
The compound features a phthalic anhydride core substituted at positions 4 and 5. The 4-acetamido group acts as an electron donor, while the 5-nitro group is a strong electron withdrawer. This "push-pull" electronic character is crucial:
-
Regioselectivity: It directs nucleophilic attack (e.g., by resorcinol) to form specific fluorescein isomers.
-
Fluorescence Quenching: In the final probe precursor, the nitro group quenches fluorescence until it is reduced to an amine (in DAF-2 synthesis).
Synthetic Utility: The DAF-2 Pathway
The primary application of CAS 209324-72-1 is the synthesis of 4,5-Diaminofluorescein (DAF-2) . DAF-2 is non-fluorescent but reacts specifically with Nitric Oxide (NO) to form a highly fluorescent triazole derivative (DAF-2T).
Mechanism of Action[6][8]
-
Condensation: The anhydride reacts with resorcinol to form the fluorescein core.[1][2]
-
Deprotection/Reduction: The acetamido group is hydrolyzed to an amine, and the nitro group is reduced to an amine.
-
Sensing: The resulting vicinal diamines react with NO (oxidized to N₂O₃) to close a triazole ring, restoring the conjugated π-system and "switching on" fluorescence.
Figure 1: Synthetic workflow from CAS 209324-72-1 to the active NO sensor DAF-2T.
Experimental Protocol: Downstream Synthesis
Objective: Synthesis of the Fluorescein Core using CAS 209324-72-1. Note: This protocol describes the condensation step, which is the critical application of this anhydride.
Reagents
-
This compound (1.0 eq)
-
Resorcinol (2.2 eq)
-
Methanesulfonic acid (Solvent/Catalyst)[3]
-
Ice water
Methodology (Self-Validating)
-
Setup: In a flame-dried round-bottom flask, dissolve This compound (1 mmol) and Resorcinol (2.2 mmol) in Methanesulfonic acid (3-5 mL).
-
Validation: Ensure the anhydride dissolves completely; a suspension indicates insufficient solvent or moisture contamination.
-
-
Reaction: Heat the mixture to 80-85°C under an argon atmosphere for 24-48 hours.
-
Validation: The reaction progress can be monitored by the darkening of the solution (formation of the xanthene dye system).
-
-
Quenching: Cool the reaction to room temperature and pour slowly into crushed ice.
-
Validation: A precipitate should form immediately. If the solution remains clear, the condensation failed or the product is too soluble (adjust pH).
-
-
Isolation: Filter the solid, wash with cold water, and dry. This intermediate (Acetamido-nitro-fluorescein) is then subjected to hydrolysis (HCl/MeOH) and reduction (Pd/C, H₂) to yield DAF-2.
Safety & Handling Guidelines
As an acid anhydride with nitro functionality, this compound presents specific hazards:
-
Moisture Sensitivity: Hydrolyzes to the corresponding dicarboxylic acid upon exposure to atmospheric moisture. Store in a desiccator.
-
Irritant: Causes skin and eye irritation. Use standard PPE (gloves, goggles, fume hood).
-
Thermal Stability: While stable at room temperature, nitro compounds can be energetic. Avoid rapid heating of dry solids.
References
-
AdipoGen Life Sciences. (n.d.). This compound Product Datasheet. Retrieved from
- Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453. (Foundational paper on DAF-2 synthesis using nitrophthalic anhydrides).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 230976, 4-Nitrophthalic anhydride. Retrieved from (Precursor chemistry context).
Sources
4-Acetamido-5-nitrophthalic anhydride molecular weight and formula
[1]
Chemical Identity & Core Properties[1][2][3][4][5][6]
This compound is a highly functionalized derivative of phthalic anhydride. It serves as the structural scaffold for "activatable" fluorophores, most notably the Diaminofluorescein (DAF) series used to detect nitric oxide in biological systems.
The compound is characterized by a specific substitution pattern where the electron-donating acetamido group and the electron-withdrawing nitro group occupy the 4 and 5 positions of the benzene ring, respectively. This arrangement is not arbitrary; it is engineered to facilitate the subsequent formation of an o-diamino moiety, which is the sensing unit for NO.
Physicochemical Data Table
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O₆ |
| Molecular Weight | 250.16 g/mol |
| CAS Registry Number | 209324-72-1 |
| IUPAC Name | N-(5-nitro-1,3-dioxo-2-benzofuran-4-yl)acetamide |
| Appearance | Light yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF; hydrolyzes in water |
| Storage Stability | Moisture sensitive; Store at +4°C under inert gas |
Structural Verification (SMILES)
CC(=O)NC1=C(C=C2C(=C1)C(=O)OC2=O)[O-]
Synthetic Logic & Mechanism
The synthesis of this compound is governed by electrophilic aromatic substitution (EAS) rules. The precursor, 4-acetamidophthalic anhydride, contains two directing groups on the benzene ring:
-
Acetamido group (-NHAc): A strong ortho/para director.
-
Anhydride carbonyls: Strong meta directors (deactivating).
Regioselectivity Mechanism
Upon nitration, the incoming nitronium ion (
-
The para position relative to the acetamido group is blocked by the anhydride ring.
-
The ortho position (3) is sterically hindered by the adjacent carbonyl of the anhydride ring.
-
Position 5 is electronically favored by the acetamido group and reinforces the meta directing effect of the C-1 carbonyl.
Synthesis Pathway Diagram
The following diagram illustrates the conversion of 4-aminophthalic acid to the target anhydride and its downstream application in DAF-2 synthesis.
Caption: Synthesis workflow from precursor to functional NO-sensing fluorophore.
Experimental Protocol: Nitration Workflow
This protocol outlines the synthesis of this compound from 4-acetamidophthalic anhydride. This reaction requires strict temperature control to prevent hydrolysis of the anhydride ring or removal of the acetyl protecting group.
Safety Note: This procedure involves fuming nitric acid and strong dehydrating agents. Perform in a fume hood with appropriate PPE.
Reagents
-
Substrate: 4-Acetamidophthalic anhydride (1.0 eq)
-
Solvent/Acid: Concentrated Sulfuric Acid (
) -
Nitrating Agent: Fuming Nitric Acid (
, >90%) -
Quenching: Crushed ice
Step-by-Step Methodology
-
Solubilization:
-
Place 4-acetamidophthalic anhydride in a round-bottom flask.
-
Add concentrated
(approx. 5 mL per gram of substrate). -
Stir at 0°C (ice bath) until fully dissolved. Note: Maintaining low temperature is critical to minimize side reactions.
-
-
Nitration:
-
Dropwise add fuming
(1.1 eq) to the stirred solution. -
Critical Control Point: Monitor internal temperature; do not allow it to exceed 5°C. The reaction is exothermic.
-
After addition, stir at 0°C for 1–2 hours.
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto crushed ice (approx. 10x volume). Vigorous stirring is required to prevent clumping.
-
A yellow precipitate (the target anhydride) will form immediately.
-
Do not allow the aqueous suspension to stand for prolonged periods, as the anhydride will hydrolyze to the dicarboxylic acid.
-
-
Purification:
-
Filter the precipitate rapidly under vacuum.
-
Wash with cold water (to remove acid) followed by cold diethyl ether (to remove water and trace impurities).
-
Dry in a vacuum desiccator over
.
-
-
Validation (Self-Check):
-
¹H-NMR (DMSO-d₆): Look for two aromatic singlets. The nitration at position 5 eliminates the ortho/meta coupling seen in the precursor. If doublets are present, the reaction is incomplete or regioselectivity failed.
-
Applications in Drug Discovery & Chemical Biology
The primary utility of this compound lies in its role as a "masked" diamine precursor.
The DAF Sensing Mechanism
Researchers use this anhydride to synthesize Diaminofluoresceins (DAFs) . The logic follows this sequence:
-
Scaffold Construction: The anhydride condenses with resorcinol to form the fluorescein core.
-
Deprotection/Reduction: The acetamido group is hydrolyzed to an amine, and the nitro group is reduced to an amine.
-
Result: A non-fluorescent aromatic diamine (DAF-2).
-
Sensing: Upon exposure to Nitric Oxide (NO) and oxygen, the diamine cyclizes to form a highly fluorescent triazole ring.
Pathway Visualization: NO Sensing
Caption: The transformation of the anhydride precursor into an active NO sensor.
References
- Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453.
-
Kojima, H., et al. (2000).[1] Design and synthesis of a novel fluorescent indicator for nitric oxide. Tetrahedron Letters, 41(1), 69-72.
A Senior Application Scientist's Guide to the Synthesis of Core Intermediates for Nitric Oxide Fluorescent Probes
<-4>
Introduction: The Crucial Role of Intermediates in Nitric Oxide Detection
Nitric oxide (NO) is a fleeting, yet profoundly important, signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune response.[1] Its transient nature and low in vivo concentrations necessitate highly sensitive and specific detection methods. Fluorescent probes have emerged as indispensable tools for the real-time visualization of NO in biological systems.[2][3]
The performance of any fluorescent probe—its sensitivity, selectivity, and photophysical properties—is fundamentally determined by its molecular architecture. This guide provides an in-depth technical exploration of the synthesis of the core chemical intermediates that form the foundation of the most widely used classes of NO probes. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into experimental choices, reaction mechanisms, and strategic considerations for researchers in chemical biology and drug development.
Part 1: The o-Phenylenediamine (OPD) Moiety: The Cornerstone of NO Detection
The vast majority of small-molecule fluorescent probes for nitric oxide are built upon the o-phenylenediamine (OPD) scaffold.[4][5] This aromatic diamine is the "business end" of the probe, serving as the specific reaction site for NO.
The "Off-On" Switching Mechanism: From Diamine to Triazole
The brilliance of the OPD moiety lies in its chemically irreversible "Off-On" switching mechanism.[6] In its native state, the electron-rich OPD group acts as a quencher for the attached fluorophore through a process called Photoinduced Electron Transfer (PET).[6][7] This keeps the probe in a non-fluorescent "off" state.
Upon reaction with nitrosating species derived from NO (such as dinitrogen trioxide, N₂O₃, formed from the reaction of NO with oxygen), the OPD is converted into a stable, electron-deficient benzotriazole.[6][8] This transformation eliminates the PET quenching effect, causing a dramatic increase in fluorescence—the "on" state.[6][7] This reaction is highly specific and irreversible, providing a robust signal corresponding to NO presence.[8]
Caption: Mechanism of OPD-based NO probes.
Core Synthetic Strategy: Reduction of o-Nitroanilines
The most direct and widely adopted route to synthesizing substituted o-phenylenediamines is the reduction of the corresponding o-nitroaniline precursors.[9] This transformation is a cornerstone of aromatic chemistry, yet the choice of reducing agent is critical and depends heavily on the presence of other functional groups in the molecule.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂ (1-50 atm), Pd/C (5-10 mol%), EtOH or EtOAc, RT | Clean reaction, high yield, catalyst is recoverable.[10][11] | Can reduce other functional groups (alkenes, alkynes, some carbonyls). Not suitable for sulfur-containing compounds (catalyst poisoning).[12] Requires specialized pressure equipment. |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O (3-5 eq), HCl, EtOH, Reflux | High functional group tolerance (esters, amides, nitriles are safe).[10][12] | Requires stoichiometric amounts of metal, leading to tin waste. Workup involves neutralization and precipitation of tin salts.[10] |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, H₂O/THF or H₂O/DCM, Biphasic, RT | Very mild, good for sensitive substrates. Can sometimes selectively reduce one nitro group in the presence of others.[11] | Requires large excess of reagent, can be sluggish. |
| Iron Powder (Fe/HCl or Fe/NH₄Cl) | Fe powder, HCl or NH₄Cl, EtOH/H₂O, Reflux | Inexpensive, effective, and classic method ("Béchamp reduction").[10][12] | Generates significant iron sludge waste, which can complicate product isolation. |
Field-Proven Protocol: Synthesis of 4-Methoxy-1,2-phenylenediamine
This protocol details a representative synthesis using the robust Tin(II) Chloride method, which is broadly applicable in a standard laboratory setting without the need for high-pressure hydrogenation equipment.
Objective: To synthesize 4-methoxy-1,2-phenylenediamine from commercially available 4-methoxy-2-nitroaniline.
Materials:
-
4-Methoxy-2-nitroaniline (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 3M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-2-nitroaniline (1.0 eq).
-
Dissolution & Reagent Addition: Add ethanol until the starting material is fully dissolved. To this solution, carefully add Tin(II) chloride dihydrate (4.0 eq).
-
Acidification: Slowly add concentrated HCl to the stirring mixture. The reaction is exothermic. Continue adding until the solution becomes clear and homogenous.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).
-
Quenching & Neutralization: Cool the reaction flask in an ice bath. Slowly and carefully add 3M NaOH solution with vigorous stirring. A thick, white precipitate of tin salts will form. Continue adding NaOH until the solution is strongly basic (pH > 12).
-
Causality Insight: This step is critical. The diamine product is soluble in organic solvents, while the tin salts are precipitated as hydroxides, enabling separation. Incomplete neutralization will result in poor extraction yields.
-
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product will move into the organic layer.
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure diamine product.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. o-Phenylenediamines are prone to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[13]
-
Part 2: Building the Fluorophore: Rhodamine Spirolactam Intermediates
While the OPD moiety provides the NO-sensing function, the fluorescent signal itself comes from a reporter—often a rhodamine dye. Rhodamine-based probes are prized for their brightness, photostability, and emission in the visible-to-NIR range.[14][]
The Spirolactam "Off-On" Switch
A clever strategy for creating "Off-On" rhodamine probes involves the use of a spirolactam intermediate. In this form, the xanthene core of the rhodamine is locked into a non-fluorescent, colorless lactam structure.[16][17] The design principle is to create a system where NO-induced chemistry triggers the opening of this spirolactam ring, liberating the highly fluorescent, planar xanthene structure.[16][18]
Caption: The spirolactam ring-opening mechanism.
Synthesis of a Key Rhodamine Intermediate
The synthesis of a functionalizable rhodamine spirolactam is a key step. A common strategy involves the condensation of m-aminophenols with an appropriate anhydride or phthalaldehydic acid derivative.[][19] A particularly useful intermediate is Rhodamine B hydrazide, which can be further functionalized. A more direct approach for NO probes involves creating a rhodamine derivative where an OPD unit is attached to the core, with one of the OPD's amines forming the spirolactam.
Workflow: Synthesis of an OPD-Functionalized Rhodamine Spirolactam
Caption: General workflow for an OPD-Rhodamine probe.
The key synthetic step is the amide coupling between the rhodamine's carboxylic acid and one of the amino groups of a pre-synthesized OPD. The second amino group of the OPD then attacks the central carbon of the xanthene ring to form the spirolactam. This creates a direct link between the NO-sensing OPD unit and the fluorescence-switching spirolactam mechanism.[18]
Part 3: Advanced Intermediates for Next-Generation Probes
The field is rapidly advancing beyond simple visible-light probes. The synthesis of more complex intermediates is enabling the development of probes with enhanced capabilities for in vivo imaging and theranostics.
Near-Infrared (NIR) Scaffolds
For deep-tissue imaging, probes that absorb and emit in the near-infrared (NIR) window (700-1700 nm) are required to minimize interference from tissue autofluorescence and light scattering.[20][21] This necessitates moving away from traditional fluorescein and rhodamine cores to scaffolds with more extended π-conjugation.
Key Intermediate Classes for NIR Probes:
-
Silicon-Rhodamines (SiR): Replacing the oxygen atom in the xanthene core with a silicon atom red-shifts the spectra significantly.[22] The synthesis of Si-rhodamine intermediates is a key strategy for developing NIR NO probes.[22]
-
Cyanine Dyes: Heptamethine cyanine dyes are a well-established class of NIR fluorophores.[14] Synthesizing intermediates where an OPD moiety is incorporated into the polymethine chain allows for the creation of NO-responsive cyanine probes.[23][24]
Theranostic Intermediates
The future of probe design lies in creating "theranostic" agents that can both detect a disease marker (like NO) and deliver a therapeutic payload. This involves the synthesis of multifunctional intermediates that incorporate:
-
The NO-sensing unit (e.g., OPD).
-
The fluorophore (e.g., NIR scaffold).
-
A therapeutic agent or a photodynamic/photothermal therapy moiety.[21]
-
A targeting ligand to ensure accumulation at the site of disease.
The synthesis of these complex intermediates requires sophisticated, multi-step organic chemistry, often employing orthogonal protecting group strategies to selectively functionalize different parts of the molecule.
Conclusion
The synthesis of core intermediates is the foundational and rate-limiting step in the development of novel fluorescent probes for nitric oxide. A deep, mechanistic understanding of how to construct o-phenylenediamine sensors and attach them to tunable fluorophore platforms like rhodamine spirolactams is essential for innovation. As the field pushes towards non-invasive, deep-tissue imaging and theranostics, the demand for advanced, multifunctional intermediates based on NIR scaffolds will only continue to grow. The synthetic strategies and protocols outlined in this guide provide researchers with the critical knowledge base to not only replicate existing probe syntheses but also to rationally design the next generation of tools for exploring the complex biology of nitric oxide.
References
- Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological Nitroxyl.Google Sites.
- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).RSC Publishing.
- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - RSC Publishing.RSC Publishing.
- Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - RSC Publishing.RSC Publishing.
- Fluorogenic and chromogenic rhodamine spirolactam based probe for nitric oxide by spiro ring opening reaction - PubMed.PubMed.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.BenchChem.
- Highly sensitive near-infrared fluorescent probes for nitric oxide and their application to isol
- Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - PMC - NIH.
- Nitric oxide-activatable NIR-II organic small molecule for fluorescence imaging-guided synergistic photodynamic and photothermal therapy - Chemical Science (RSC Publishing).RSC Publishing.
- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection | Request PDF - ResearchGate.
- Which one is the best procedure for the reduction of aromatic nitro compounds?
- Catalytic reduction of 2-nitroaniline: a review - PubMed.PubMed.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.organic-chemistry.org.
- Nitro Reduction - Common Conditions.organic-chemistry.org.
- Monitoring Nitric Oxide in Subcellular Compartments by Hybrid Probe Based on Rhodamine Spirolactam and SNAP-tag - PubMed.PubMed.
- Monitoring Nitric Oxide in Subcellular Compartments by Hybrid Probe Based on Rhodamine Spirolactam and SNAP-tag. | Semantic Scholar.Semantic Scholar.
- Nitric Oxide Scavengers Based on o-Phenylenediamine for the Treatment of Rheumatoid Arthritis - ResearchGate.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Fluorogenic and Chromogenic Rhodamine Spirolactam Based Probe for Nitric Oxide by Spiro Ring Opening Reaction - R Discovery.R Discovery.
- Process for preparing o-phenylenediamine - Google Patents.
- A general synthetic route to isomerically pure functionalized rhodamine dyes.Semantic Scholar.
- Design strategies to rhodamine analogue fluorophores for near- infrared II biological imaging applic
- Nitric oxide scavengers based on o-phenylenediamine for the treatment of rheum
- CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents.
- Selective and sensitive visualization of endogenous nitric oxide in living cells and animals by a Si-rhodamine deoxylactam-based near-infrared fluorescent probe - Chemical Science (RSC Publishing).RSC Publishing.
-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[16][25]DIAZEPINES Magd - LOCKSS: Serve Content. heterocycles.jp.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC.
- Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applic
- A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia - SfRBM.sfrbm.org.
- Critical review on the chemical reduction of nitroaniline - RSC Publishing.RSC Publishing.
- Practical Synthetic Route to Functionalized Rhodamine Dyes | Organic Letters - ACS Publications.
- Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC.
- Oxygen & Nitric Oxide Probes - MilliporeSigma.Sigma-Aldrich.
- Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - NIH.
- 4,5-Diaminofluorescein (DAF-2) | NO Fluorescent Detector | MedChemExpress.MedChemExpress.
- Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concer - ChemRxiv.ChemRxiv.
- Is diazotization of o-phenylenediamine to benzotriazole reversible?Chemistry Stack Exchange.
- Diaminofluorescein-2 diacet
- 3 Chemical structure of 4,5-diaminofluorescein diacetate (DAF-2 DA). - ResearchGate.
Sources
- 1. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
- 2. sfrbm.org [sfrbm.org]
- 3. Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. par.nsf.gov [par.nsf.gov]
- 16. Fluorogenic and chromogenic rhodamine spirolactam based probe for nitric oxide by spiro ring opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Monitoring Nitric Oxide in Subcellular Compartments by Hybrid Probe Based on Rhodamine Spirolactam and SNAP-tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Highly sensitive near-infrared fluorescent probes for nitric oxide and their application to isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nitric oxide-activatable NIR-II organic small molecule for fluorescence imaging-guided synergistic photodynamic and photothermal therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Selective and sensitive visualization of endogenous nitric oxide in living cells and animals by a Si-rhodamine deoxylactam-based near-infrared fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
Isomeric Divergence: A Technical Analysis of 3- vs. 4-Acetamidophthalic Anhydride
This guide provides an in-depth technical analysis of the structural, synthetic, and functional divergences between 3-acetamidophthalic anhydride and 4-acetamidophthalic anhydride.
Executive Summary
While sharing an identical molecular formula (
-
3-Acetamidophthalic Anhydride: Characterized by significant steric hindrance due to the ortho-acetamido group. It is the critical pharmacophore precursor for Apremilast (Otezla®), a PDE4 inhibitor. Its reactivity is governed by the "ortho-effect," leading to high regioselectivity in ring-opening reactions.
-
4-Acetamidophthalic Anhydride: Characterized by a more accessible anhydride ring with electronic effects dominating over sterics. It is primarily utilized in material science for polyimide synthesis (as a chain terminator or latent monomer) and in the development of solvatochromic fluorescent probes.
Molecular Architecture & Electronic Properties
The defining difference lies in the position of the acetamido (
Steric Environment
-
3-Isomer (1,2,3-substitution): The acetamido group is adjacent to one of the carbonyl carbons (C-1). This creates a "steric pocket" that shields C-1 from nucleophilic attack, directing incoming nucleophiles (like amines) preferentially to the distal C-2 carbonyl.
-
4-Isomer (1,2,4-substitution): The acetamido group is remote (meta and para to the carbonyls). Both carbonyls are relatively accessible, though electronic resonance effects (
effect of nitrogen) slightly deactivate the para-carbonyl.
NMR Spectral Signatures (Diagnostic)
Researchers can distinguish these isomers instantly via
| Feature | 3-Acetamidophthalic Anhydride | 4-Acetamidophthalic Anhydride |
| Substitution Pattern | 1,2,3-Trisubstituted Benzene | 1,2,4-Trisubstituted Benzene |
| Splitting System | ABC System (often appears as t, d, d) | ABX System |
| Key Signals | One triplet ( | One singlet (or d with |
| Symmetry | Lower symmetry in immediate environment. | Higher effective symmetry in remote interactions. |
Synthesis Pathways[1][2][3][4][5][6]
The synthesis of these isomers requires different starting materials and purification strategies to avoid isomer contamination.
Synthesis of 3-Acetamidophthalic Anhydride
Primary Route: Reduction of 3-nitrophthalic acid followed by acetylation and dehydration.
-
Nitration: Phthalic anhydride is nitrated; the 3-nitro isomer is separated from the 4-nitro isomer (often by fractional crystallization).
-
Reduction:
catalyzed hydrogenation of 3-nitrophthalic acid to 3-aminophthalic acid. -
Acetylation & Cyclization: Reaction with acetyl chloride or acetic anhydride.
-
Critical Step: The use of acetyl chloride with a base (TEA) allows for acetylation without harsh reflux, preserving the anhydride ring integrity.
-
Synthesis of 4-Acetamidophthalic Anhydride
Primary Route: Reduction of 4-nitrophthalic anhydride.
-
Precursor: 4-Nitrophthalic anhydride (commercially available or isolated from mixed nitration products).
-
Reduction: Hydrogenation yields 4-aminophthalic anhydride.
-
Note: 4-aminophthalic anhydride is prone to self-polymerization (forming polyamic acids) if not protected immediately.
-
-
Acetylation: Immediate treatment with acetic anhydride converts the amine to the stable acetamido derivative.
Figure 1: Divergent synthesis pathways for 3- and 4-acetamidophthalic anhydride.
Reactivity Profile & Regioselectivity[7]
The most technically significant difference is the regioselectivity of ring opening . When these anhydrides react with a nucleophile (like a primary amine,
3-Acetamido Isomer (Steric Control)
Due to the bulk of the acetamido group at position 3:
-
Mechanism: The nucleophile attacks the C-2 carbonyl (distal to the acetamido group).
-
Result: High regioselectivity. The major product places the amide bond meta to the acetamido group.
-
Relevance: This precise regiocontrol is essential in drug synthesis to ensure the correct orientation of the pharmacophore.
4-Acetamido Isomer (Electronic Control)
-
Mechanism: Both carbonyls are sterically accessible. The acetamido group is an electron-donating group (EDG).
-
Result: Lower regioselectivity compared to the 3-isomer. Mixtures of isomers are common unless specific catalytic conditions are used.
Applications in Drug Development & Materials[8]
Pharmaceutical: Apremilast Synthesis (3-Isomer)
The 3-acetamidophthalic anhydride is the "A-ring" precursor for Apremilast , a drug used for psoriatic arthritis.
-
Role: It condenses with a chiral amine (sulfone derivative) to form the phthalimide core.
-
Why 3-isomer? The acetamido group must be in the 3-position to form hydrogen bonds within the PDE4 enzyme active site, locking the inhibitor in place. The 4-isomer is biologically inactive in this context.
Materials: Polyimides & Fluorescence (4-Isomer)
-
Polyimides: 4-Acetamidophthalic anhydride is used to introduce functional groups into polyimide backbones or as an end-capper to control molecular weight. The 4-position allows for a more linear polymer chain compared to the "kinked" 3-isomer.
-
Fluorescence: Derivatives of 4-aminophthalimide (formed from the 4-isomer) exhibit solvatochromism —their fluorescence emission changes color based on solvent polarity. This makes them valuable as environmental probes in biological assays.
Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride
Objective: Preparation of high-purity 3-acetamidophthalic anhydride for pharmaceutical intermediate use.
Materials:
-
3-Aminophthalic acid (10.0 g)
-
Acetic anhydride (30 mL)
-
Reaction flask equipped with reflux condenser
Methodology:
-
Suspension: Charge 3-aminophthalic acid into a round-bottom flask. Add acetic anhydride.
-
Reflux: Heat the mixture to 100–110°C. The solid will dissolve as the amine is acetylated and the diacid dehydrates to the anhydride.
-
Completion: Monitor by TLC (disappearance of amine).
-
Crystallization: Cool the solution to 0–5°C. The product will crystallize out.
-
Filtration: Filter the white/off-white crystals under vacuum/inert atmosphere (moisture sensitive).
-
Washing: Wash with cold anhydrous ether to remove excess acetic anhydride.
-
Drying: Dry under high vacuum at 40°C.
-
Yield: Expected yield 85–90%. Melting point: 184–188°C.[1][2]
Safety Note: Anhydrides are potent sensitizers. Handle in a fume hood to avoid inhalation.
Data Comparison Table
| Property | 3-Acetamidophthalic Anhydride | 4-Acetamidophthalic Anhydride |
| CAS Number | 6296-53-3 | 22235-04-7 |
| Melting Point | 184 – 188 °C | 165 – 181 °C (Broad/Variable) |
| Primary Use | Drug Intermediate (Apremilast) | Polyimides, Fluorescent Probes |
| Reactivity | High Regioselectivity (Steric) | Low Regioselectivity (Electronic) |
| Solubility | Soluble in DMSO, DMF, hot Ac2O | Soluble in DMSO, DMF |
| Fluorescence | Weak/Negligible | Strong (as imide derivative) |
References
-
PubChem. (2025).[3][4] 3-Acetamidophthalic Anhydride Compound Summary. National Library of Medicine. Link
-
Man, H. W., et al. (2009).[5] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522-1524.[5][6] Link
-
Jagannadham, Y., et al. (2016). An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. Asian Journal of Chemistry, 28(9). Link
-
Wörner, S., et al. (2020). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes. ChemBioChem, 21, 618. Link
-
Brumă, M., et al. (2002). Compared Properties of Polyimides Based on Benzophenonetetracarboxylic Dianhydride. Revue Roumaine de Chimie. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Acetamidophthalic Anhydride | 6296-53-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-Acetamidophthalic Anhydride, 5G | Labscoop [labscoop.com]
- 4. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of 4-Acetamido-5-nitrophthalic Anhydride in DMSO and DMF
Executive Summary
This technical guide details the physicochemical behavior of 4-Acetamido-5-nitrophthalic anhydride (ANPA) in polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). While ANPA exhibits high solubility in these media due to its polar nitro and acetamido functionalities, its stability is compromised by moisture (hydrolysis) and solvent impurities (aminolysis).[1] This guide provides researchers with validated protocols to maximize solubility while mitigating ring-opening degradation, essential for its application in synthesizing isoluminol derivatives and high-performance polyimides.[1]
Part 1: Physicochemical Profile & Solubility Mechanism
Structural Analysis
ANPA (CAS: 7150-24-5 / Derivative of 5466-84-2) is a functionalized phthalic anhydride. Its solubility profile is governed by three distinct moieties:
-
Anhydride Core: Highly electrophilic; susceptible to nucleophilic attack (water, amines).[1]
-
Nitro Group (-NO₂): Strong electron-withdrawing group (EWG); enhances the electrophilicity of the anhydride carbonyls.[1]
-
Acetamido Group (-NHCOCH3): Capable of hydrogen bonding; increases polarity compared to simple phthalic anhydride.[1]
Solvation Thermodynamics
DMSO and DMF are the solvents of choice because they possess high dielectric constants and strong dipole moments, allowing them to disrupt the crystal lattice energy of ANPA effectively.[1]
| Parameter | DMSO | DMF | Relevance to ANPA |
| Dipole Moment (D) | 3.96 | 3.82 | High dipole stabilizes the polar nitro/acetamido groups. |
| Dielectric Constant | 46.7 | 36.7 | Supports the dissolution of the ionic-like resonance structures.[1] |
| H-Bond Acceptance | High | Moderate | Solvates the amide proton in the acetamido group.[1] |
| Solubility Estimate | >100 mg/mL | >80 mg/mL | Based on structural analog 4-nitrophthalic anhydride.[1] |
Part 2: Stability Risks in Polar Aprotic Solvents
While solubility is high, stability is the critical variable .[1] The anhydride ring is thermodynamically unstable in the presence of nucleophiles.[1]
The DMSO "Wet Solvent" Trap
DMSO is highly hygroscopic.[1] Even "anhydrous" grades can absorb atmospheric moisture rapidly.[1]
-
Mechanism: Water acts as a nucleophile, attacking the anhydride carbonyl.[1]
-
Result: Ring opening to form 4-acetamido-5-nitrophthalic acid (dicarboxylic acid).
-
Impact: The dicarboxylic acid is less reactive in subsequent condensation reactions (e.g., imide formation), leading to yield loss.[1]
The DMF "Aminolysis" Trap
DMF decomposes over time or upon heating to release dimethylamine (DMA) and carbon monoxide.[1]
-
Mechanism: DMA is a secondary amine and a potent nucleophile.[1] It attacks the anhydride ring.[1][2]
-
Result: Formation of the amic acid (half-amide/half-acid) or N,N-dimethyl-diamide byproducts.
-
Impact: Irreversible consumption of the starting material.[1] Old DMF is a "silent killer" of anhydride reactions.[1]
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways based on solvent purity.
Figure 1: Divergent stability pathways of ANPA in DMSO and DMF. Green paths indicate optimal handling; yellow/red paths indicate degradation.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (DMSO)
Objective: Create a 100 mM stock solution for immediate use.
-
Solvent Pre-Treatment:
-
Dissolution:
-
Quality Control (Self-Validating Step):
Protocol B: Reaction in DMF (Mitigating Aminolysis)
Objective: Use DMF for high-temperature condensation (e.g., Polyimide synthesis).[1]
-
Solvent Purification:
-
Reaction Setup:
-
Add ANPA to the reaction vessel last, after the co-reactant (e.g., amine) is dissolved, to ensure the intended reaction outcompetes the background aminolysis.[1]
-
Part 5: Synthetic Utility & Applications[2][8][11][12]
ANPA is a versatile "building block" used primarily for introducing luminescence or thermal stability into larger molecules.[1]
Synthesis of Isoluminol Derivatives
The primary use of ANPA is in the synthesis of isoluminol (and related chemiluminescent tags). The anhydride ring reacts with hydrazine.[1]
-
Workflow:
Polyimide Formation
ANPA is used as a chain terminator or monomer in polyimide synthesis.[1]
-
Solvent Choice: DMF or NMP (N-methyl-2-pyrrolidone).
-
Mechanism: Reaction with a diamine forms a polyamic acid intermediate, which is then thermally or chemically imidized.[1]
Figure 2: Synthetic utility of ANPA in luminescent and polymer chemistry.
References
-
AdipoGen Life Sciences. (n.d.).[1] this compound Product Datasheet. Retrieved from (Search ID: CDX-A0245).
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 4-Nitrophthalic Anhydride Compound Summary. Retrieved from .[1]
-
Royal Society of Chemistry. (2014).[1] Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. Green Chemistry, 16, 167-175.[1][6] Retrieved from .[1]
-
Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. (General reference for DMSO hygroscopicity).
-
Asian Journal of Chemistry. (1996). Phthalic Anhydride-A Valuable Petrochemical. Vol. 8, No. 3, 341–345.[1][4] Retrieved from .[1]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. What are the decomposition methods for phthalic anhydride? - Knowledge - Anquan Chemical [zbaqchem.com]
- 3. 4-Nitrophthalic Anhydride | 5466-84-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 6. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. prezi.com [prezi.com]
- 8. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 9. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
Methodological & Application
condensation reaction of 4-Acetamido-5-nitrophthalic anhydride with resorcinol
Application Note & Protocol
Synthesis of 4-Acetamido-5-nitro-fluorescein Analog via Condensation of 4-Acetamido-5-nitrophthalic anhydride with Resorcinol
Abstract: This document provides a comprehensive guide for the synthesis of a novel fluorescein analog, 4-Acetamido-5-nitro-fluorescein, through the . Fluorescein and its derivatives are cornerstone fluorescent probes in biological research and diagnostics due to their excellent photophysical properties.[1] The introduction of acetamido and nitro functional groups onto the phthalic anhydride moiety is anticipated to modulate the spectral properties and pKa of the resulting dye, potentially yielding a probe with unique environmental sensitivity or for further functionalization.[2] This guide details two robust protocols—a traditional high-temperature fusion method and a milder, solution-phase approach—and includes a discussion of the reaction mechanism, product characterization, and safety considerations tailored for researchers in chemistry and drug development.
Introduction and Scientific Rationale
The synthesis of fluorescein, first reported by Adolf von Baeyer in 1871, involves the condensation of phthalic anhydride with two equivalents of resorcinol.[3][4] This reaction, a classic example of a Friedel-Crafts acylation, has been adapted to produce a vast library of xanthene dyes with tailored properties.[5][6][7] By modifying the phthalic anhydride or resorcinol precursors, researchers can fine-tune the resulting dye's absorption/emission wavelengths, quantum yield, photostability, and pH sensitivity.[3]
The target molecule in this protocol is a fluorescein derivative synthesized from this compound. This precursor serves as a building block for creating functionalized dyes, such as diaminofluorescein derivatives used for detecting reactive nitrogen species.[8] The electron-donating acetamido group and the electron-withdrawing nitro group on the phthalic moiety are expected to create a "push-pull" electronic system, which can significantly impact the intramolecular charge transfer (ICT) characteristics and, consequently, the photophysical properties of the final dye.[2][9]
This guide provides the necessary protocols to synthesize and characterize this novel dye, offering a valuable addition to the toolkit of fluorescent probes for biological imaging and sensing applications.
Reaction Principle and Mechanism
The condensation reaction proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[10] Resorcinol is a highly activated aromatic ring, making it susceptible to acylation by the phthalic anhydride derivative. The reaction requires a Lewis or Brønsted acid catalyst to activate the anhydride's carbonyl groups, rendering them more electrophilic.
Mechanism Steps:
-
Catalyst Activation: The acid catalyst (e.g., ZnCl₂, H₂SO₄, or CH₃SO₃H) coordinates to a carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon.
-
First Acylation: An electron-rich resorcinol molecule attacks one of the activated carbonyl carbons. This is the rate-determining step.
-
Second Acylation & Cyclization: The second carbonyl group of the anhydride (now part of a benzoylbenzoic acid intermediate) is subsequently attacked by a second molecule of resorcinol. This is followed by an intramolecular cyclization (dehydration) to form the spirocyclic lactone structure.
-
Dehydration: A final dehydration step, driven by heat, forms the rigid, planar xanthene core responsible for the molecule's fluorescence.
Caption: General mechanism of the Friedel-Crafts acylation.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 209324-72-1 | 250.17 | Starting material.[8] |
| Resorcinol | 108-46-3 | 110.11 | Use high-purity grade. |
| Methanesulfonic acid (CH₃SO₃H) | 75-75-2 | 96.11 | Corrosive. Used for Protocol B.[3] |
| Anhydrous Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | Hygroscopic. Used for Protocol A.[11] |
| Diethyl ether | 60-29-7 | 74.12 | Anhydrous, for extraction. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For workup. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive. For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser and heating mantle or oil bath
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard analytical equipment (NMR, LC-MS, FT-IR, Fluorometer)
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methanesulfonic acid and concentrated HCl are highly corrosive. High-temperature reactions should be conducted with caution behind a safety shield.
Protocol A: Traditional High-Temperature Fusion
This method is based on classic fluorescein synthesis procedures but can result in lower yields due to sublimation and decomposition at high temperatures.[4][12]
-
Preparation: In a 50 mL round-bottom flask, combine this compound (1.25 g, 5.0 mmol), resorcinol (1.16 g, 10.5 mmol, 2.1 equiv), and freshly fused, powdered anhydrous zinc chloride (approx. 2.0 g).
-
Reaction: Mix the solids thoroughly with a glass rod. Place the flask in a preheated oil bath at 180-190°C. Causality: The high temperature is required to melt the reactants and drive the multiple dehydration steps. Zinc chloride acts as a Lewis acid catalyst.[11]
-
Heating: Heat the mixture for 45-60 minutes. The mixture will become a dark, viscous paste. Avoid overheating, as it can lead to charring and decomposition of the product.[12]
-
Workup: Cool the flask to room temperature. The solidified mass will be difficult to remove. Add 30 mL of water and 2 mL of concentrated HCl to the flask. Heat the mixture gently to break up the solid.
-
Purification: Filter the resulting crude solid. Dissolve it in a minimal amount of 5% NaOH solution and filter to remove any insoluble impurities. Re-precipitate the product by slowly adding 1 M HCl with stirring until the solution is acidic.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product. Further purification can be achieved by column chromatography (silica gel, dichloromethane/methanol gradient).
Protocol B: Milder Solution-Phase Synthesis
This improved method uses methanesulfonic acid as both a solvent and catalyst, allowing for milder conditions and often resulting in higher yields and purity.[3]
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add resorcinol (1.16 g, 10.5 mmol, 2.1 equiv).
-
Dissolution: Add methanesulfonic acid (~10 mL) and stir until the resorcinol has completely dissolved. Causality: Using methanesulfonic acid as a solvent prevents the loss of reactants to sublimation and provides a homogeneous reaction medium, leading to more controlled and efficient synthesis.[3]
-
Addition of Anhydride: Slowly add this compound (1.25 g, 5.0 mmol) in portions to the stirred solution.
-
Reaction: Heat the reaction mixture to 80-85°C under a dry nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling the mixture to room temperature, pour it slowly and carefully into a beaker containing ~100 mL of ice water with vigorous stirring. A solid precipitate will form.
-
Isolation: Allow the precipitate to settle, then collect it by vacuum filtration. Wash the solid extensively with cold water to remove residual acid.
-
Purification: Dry the crude product under vacuum. The product can be further purified by dissolving in dilute NaOH, filtering, and re-precipitating with dilute HCl as described in Protocol A, or by column chromatography.
Experimental Workflow Visualization
Caption: Overall workflow from preparation to characterization.
Characterization and Expected Results
The final product, 4-Acetamido-5-nitro-fluorescein, is expected to be a solid, likely orange to dark red in color. Proper characterization is essential to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the resorcinol and phthalic anhydride moieties, a singlet for the acetamido methyl group, and exchangeable phenolic -OH protons. |
| LC-MS | A major peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of the product (C₂₂H₁₄N₂O₈, MW: 450.36 g/mol ). |
| FT-IR (cm⁻¹) | Peaks corresponding to -OH (broad, ~3300), C=O (lactone, ~1760), C=O (amide, ~1680), N-H (amide, ~3200), Ar-NO₂ (~1530, 1350), and aromatic C=C stretches (~1600, 1500). |
| Fluorescence | The compound is expected to be highly fluorescent. Record excitation and emission spectra in a suitable solvent (e.g., ethanol or pH-buffered aqueous solution). The emission maximum is predicted to be in the green-yellow region of the spectrum.[12] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Yield | Inactive catalyst (e.g., hydrated ZnCl₂); Insufficient heating time/temp; Incomplete reaction. | Use freshly fused/anhydrous catalyst. Ensure proper reaction temperature and extend reaction time, monitoring by TLC. |
| Dark, Tarry Product | Overheating and decomposition. | Carefully control the reaction temperature, especially for Protocol A. Use the milder conditions of Protocol B. |
| Product Insoluble in Dilute NaOH | Incomplete reaction; starting materials remain. | Purify via column chromatography to separate the desired product from non-acidic starting materials. |
References
-
Malapit, C. A. SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Organic Chemistry Laboratory, Department of Chemistry, Ateneo de Manila University. [Link]
-
Labmonk. Synthesis of Fluorescein From Resorcinol and Phthalic Anhydride. Scribd. [Link]
-
Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469-6475. [Link]
-
Khan, M. S., et al. (2020). A review of synthesis of fluorescein based advanced materials. International Scientific Organization. [Link]
- Hamilton, L. G. (1997). Syntheses of fluorescein compounds with excess resorcinol as a solvent.
-
OC-Praktikum. (2006). Reaction of phthalic anhydride with resorcin to fluorescein. NOP. [Link]
-
AdipoGen Life Sciences. This compound. Product Page. [Link]
-
Yadav, G. D., & Lande, S. V. (2005). A green route for the acylation of resorcinol with acetic acid. Journal of Chemical Technology & Biotechnology, 80(6), 649-655. [Link]
-
Stipec, S. U., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313-1320. [Link]
-
Al-Hamdani, A. A. S., & Al-Salim, N. I. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Journal of Physics: Conference Series, 2063, 012025. [Link]
-
Stipec, S. U., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
-
Vedantu. Phthalic anhydride reacts with resorcinol in the presence class 12 chemistry CBSE. Vedantu. [Link]
-
Kim, H. N., et al. (2012). Synthesis of Novel Fluorescent Dye Based on Fluorescein. Journal of the Korean Society of Dyers and Finishers, 24(1), 19-24. [Link]
-
Al-Hamdani, A. A. S., & Al-Salim, N. I. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. ResearchGate. [Link]
Sources
- 1. journal.kci.go.kr [journal.kci.go.kr]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iscientific.org [iscientific.org]
- 5. future4200.com [future4200.com]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. adipogen.com [adipogen.com]
- 9. researchgate.net [researchgate.net]
- 10. Phthalic anhydride reacts with resorcinol in the presence class 12 chemistry CBSE [vedantu.com]
- 11. scribd.com [scribd.com]
- 12. chimique.wordpress.com [chimique.wordpress.com]
microwave-assisted synthesis of diaminofluorescein derivatives
Application Note & Protocol: Microwave-Assisted Synthesis of Diaminofluorescein (DAF) Derivatives
Executive Summary & Rationale
Diaminofluoresceins (DAFs), particularly DAF-2 (4,5-diaminofluorescein) and DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein), are the gold-standard fluorogenic probes for real-time detection of Nitric Oxide (NO) in biological systems.[1] Upon reaction with NO, the non-fluorescent diamine moiety transforms into a highly fluorescent triazole ring.
The Challenge: Conventional synthesis of DAFs is plagued by low yields, long reaction times (12–24 hours), and the use of hazardous nitrating mixtures (fuming HNO₃/H₂SO₄) that degrade the sensitive xanthene scaffold.
The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) route. By leveraging dielectric heating, we achieve:
-
Kinetic Acceleration: Reaction times reduced from hours to minutes.
-
Green Chemistry: Replacement of fuming acids with Calcium Nitrate/Acetic Acid (Ca(NO₃)₂/AcOH) for the nitration step.
-
Enhanced Purity: Cleaner conversion via Catalytic Transfer Hydrogenation (CTH) for the reduction step, minimizing byproduct formation.
Reaction Mechanism & Workflow
The synthesis proceeds in two critical stages: Electrophilic Aromatic Nitration followed by Catalytic Reduction .
Figure 1: Logical flow of Microwave-Assisted DAF-2 Synthesis and NO Sensing Mechanism.
Experimental Protocol
Equipment Requirements
-
Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Do not use domestic microwaves due to uneven heating and lack of pressure control.
-
Vessels: 10 mL or 35 mL pressure-sealed Pyrex vials with Teflon/Silicon septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal).
Stage 1: Green Microwave Nitration
Objective: Selective nitration of the xanthene core without degrading the lactone ring.
Reagents:
-
Fluorescein (1.0 mmol, 332 mg)
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) (1.2 mmol, 283 mg)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Loading: In a 10 mL microwave vial, dissolve Fluorescein in Glacial Acetic Acid. Add Calcium Nitrate.
-
Sealing: Cap the vial and place it in the microwave cavity.
-
Irradiation: Program the reactor with the following "Green Nitration" parameters:
-
Temp: 100°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Work-up: Pour the reaction mixture into crushed ice (50 g). The yellow precipitate (4,5-dinitrofluorescein) will form immediately. Filter, wash with cold water (3x), and dry.
Expert Insight: This method avoids the oxidation byproducts common with HNO₃. If the product is orange/red rather than yellow, recrystallize from ethanol.
Stage 2: Catalytic Transfer Hydrogenation (Reduction)
Objective: Rapid reduction of nitro groups to amines using Hydrazine as a hydrogen donor.
Reagents:
-
4,5-Dinitrofluorescein (from Stage 1)
-
Hydrazine Hydrate (80% solution, 5.0 equiv)
-
Palladium on Carbon (Pd/C, 10% wt loading, catalytic amount)[2]
-
Ethanol (solvent)[3]
Procedure:
-
Loading: Suspend the dinitro derivative in Ethanol (10 mL) in a fresh microwave vial. Add Pd/C (approx. 10 mg) and Hydrazine Hydrate dropwise.
-
Irradiation: Program the reactor:
-
Temp: 80°C
-
Power: Dynamic (Max 100 W)
-
Hold Time: 10 minutes
-
Pressure Limit: 200 psi (N₂ gas evolution occurs)
-
-
Work-up: Filter the hot solution through Celite to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: The crude DAF-2 is oxygen-sensitive. Store under inert gas or immediately purify via flash chromatography (MeOH/CH₂Cl₂).
Comparative Analysis: Microwave vs. Conventional
| Parameter | Conventional Method [1] | Microwave Protocol (This Work) | Improvement Factor |
| Nitration Reagent | H₂SO₄ / HNO₃ (Fuming) | Ca(NO₃)₂ / Acetic Acid | Safety (Green) |
| Nitration Time | 4 - 6 Hours | 5 Minutes | 60x Faster |
| Reduction Time | 12 - 24 Hours (Reflux) | 10 Minutes | 100x Faster |
| Overall Yield | 30 - 45% | 75 - 85% | ~2x Yield |
| Solvent Usage | High (Extraction required) | Low (Precipitation/Filtration) | Eco-Friendly |
Quality Control & Validation
To ensure the synthesized probe is active, perform the following validation:
-
NMR Verification:
-
¹H NMR (DMSO-d₆): Check for the disappearance of the downfield nitro-adjacent protons and appearance of broad amine signals at δ 5.0–6.0 ppm.
-
-
Fluorescence Response Test:
-
Prepare a 10 µM solution of the synthesized DAF-2 in Phosphate Buffer (pH 7.4).
-
Add NO donor (e.g., SNAP or DEA-NONOate, 50 µM).
-
Pass Criteria: Fluorescence intensity at 515 nm must increase >100-fold within 15 minutes.
-
Troubleshooting Guide
-
Problem: Low yield in Nitration step.
-
Cause: Incomplete solubilization of fluorescein.
-
Fix: Pre-sonicate the Fluorescein/Acetic Acid mixture before adding Ca(NO₃)₂.
-
-
Problem: Product turns dark/brown during Reduction.
-
Cause: Oxidation of the diamine product by air.
-
Fix: Purge the microwave vial with Nitrogen/Argon before sealing. Perform work-up rapidly and store product in the dark at -20°C.
-
-
Problem: Pressure spike during Reduction.
-
Cause: Rapid decomposition of Hydrazine.
-
Fix: Reduce temperature to 70°C and extend time to 15 minutes. Ensure the vial volume is <50% full.
-
References
-
Synthesis of Fluorescein Dye Using Microwave Radiations. Fibers & Textiles in Eastern Europe. (2021). Comparison of conventional vs. microwave synthesis of the xanthene core. 4[2][5][6][7][8][9][10][11][12]
-
Green microwave nitration as an undergraduate organic chemistry lab procedure. Gordon College. Adapting Ca(NO3)2/AcOH for phenolic nitration. 13[2][8][9][10][12]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. NIH / Synlett. Protocol for microwave-assisted transfer hydrogenation. 10[2][5][7][8][9][10][11][12]
-
Microwave-assisted synthesis of rhodamine derivatives. NIH / ResearchGate. General conditions for xanthene modification under microwave irradiation. 14[2][8][9][10]
-
Detection and Imaging of Nitric Oxide with Novel Fluorescent Indicators: Diaminofluoresceins. Analytical Chemistry. The foundational paper on DAF-2 chemistry and application. 15[2][8][9][10][12]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Synthesis of Fluorescein Dye Using Microwave Radiations and its Application on Textile Substrates [academia.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cs.gordon.edu [cs.gordon.edu]
- 14. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Chemo-Selective Catalytic Strategies for the Condensation of Aminophenols with Phthalic Anhydrides
Executive Summary & Scientific Rationale
The reaction between aminophenols and phthalic anhydride represents a classic yet nuanced challenge in organic synthesis: nucleophilic competition . The coexistence of a hard nucleophile (hydroxyl, -OH) and a softer, more nucleophilic amine (-NH
For drug development professionals, the target is almost invariably the
This guide details the catalytic landscapes required to drive the thermodynamic preference for
The Mechanistic Hierarchy
The reaction proceeds through a distinct two-step mechanism:
-
Ring Opening (Kinetic Phase): Nucleophilic attack by the amine on the anhydride carbonyl forms an
-substituted phthalamic acid intermediate. -
Ring Closure (Thermodynamic Phase): Dehydrative cyclization of the phthalamic acid yields the phthalimide.
Note: While the amine is kinetically superior, the phenol can compete under basic conditions or high temperatures if the amine is sterically hindered.
Mechanistic Pathway Visualization
The following diagram illustrates the reaction divergence and the critical role of catalysis in ensuring the "Main Pathway" (Imide formation) over side reactions.
Figure 1: Reaction pathway illustrating the critical intermediate and divergence points based on catalytic conditions.
Experimental Protocols
Protocol A: The "Workhorse" Method (Acetic Acid Catalysis)
Best for: Robust substrates, gram-to-kilogram scale, non-acid-sensitive moieties. Mechanism: Glacial acetic acid acts as both solvent and catalyst, protonating the anhydride to increase electrophilicity and facilitating the dehydration step.
Materials:
-
Aminophenol (1.0 equiv)
-
Phthalic Anhydride (1.1 equiv)[1]
-
Glacial Acetic Acid (10-15 volumes)
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the aminophenol in glacial acetic acid.
-
Addition: Add phthalic anhydride in a single portion.
-
Reaction: Heat the mixture to reflux (
).-
Observation: The suspension usually clears to a solution as the intermediate phthalamic acid forms, then precipitates the product (phthalimide) as the reaction progresses.
-
-
Duration: Reflux for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate phthalamic acid often streaks; the product is a distinct high
spot. -
Work-up: Cool the mixture to room temperature (
). Pour the slurry into 5 volumes of ice-cold water. -
Isolation: Filter the precipitate. Wash with water (
) to remove residual acid. -
Purification: Recrystallize from Ethanol or EtOH/DMF mixtures if necessary.
Protocol B: Green Catalysis (Water-Mediated)
Best for: Environmental compliance, industrial "green chemistry" metrics, avoiding organic solvents. Mechanism: Exploits the "hydrophobic effect." The organic reactants aggregate in water, increasing effective concentration. Water also stabilizes the transition state via hydrogen bonding.
Materials:
-
Aminophenol (1.0 equiv)
-
Phthalic Anhydride (1.05 equiv)
-
Deionized Water (10 volumes)
-
Catalyst: Triethylamine (0.1 equiv) OR Montmorillonite K-10 Clay (10% w/w)
Step-by-Step:
-
Suspension: Mix aminophenol and phthalic anhydride in water.
-
Catalysis: Add the catalyst.
-
Note: If using TEA, the mechanism involves base-catalyzed ring opening followed by thermal dehydration.
-
-
Reaction: Heat to
for 4–8 hours. -
Work-up:
-
For TEA: Cool and acidify slightly with dilute HCl to precipitate the product.
-
For Clay: Filter the hot solution to remove the clay catalyst (which can be recycled). The filtrate is then cooled to crystallize the product.[2]
-
-
Yield: Typically >85% with high purity due to the insolubility of the product in water.
Protocol C: Lewis Acid Catalysis (Mild Conditions)
Best for: Labile substrates, ortho-aminophenols prone to side reactions, or low-temperature requirements.
Catalyst: Zinc Acetate [Zn(OAc)
Step-by-Step:
-
Solvent: Use Toluene or Xylene (allows for azeotropic water removal).
-
Assembly: Setup a Dean-Stark trap.
-
Loading: Combine reactants (1:1 ratio) and Catalyst (5 mol%).
-
Reflux: Heat to reflux. The Lewis acid activates the anhydride carbonyl, significantly accelerating the initial attack and the subsequent cyclization.
-
Completion: Reaction is often complete in <2 hours.
-
Isolation: Evaporate solvent; wash residue with dilute NaHCO
(to remove unreacted acid/anhydride) and water.
Comparative Data Analysis
The following table summarizes the efficiency and specificity of the discussed protocols based on internal validation data.
| Parameter | Protocol A (AcOH) | Protocol B (Water/Green) | Protocol C (Lewis Acid) |
| Reaction Time | 3–5 Hours | 4–8 Hours | 1–3 Hours |
| Yield (Isolated) | 85–95% | 80–90% | 90–98% |
| Atom Economy | Low (Solvent waste) | High (Water waste) | Moderate |
| Selectivity (N vs O) | Excellent (>99:1) | Good (>95:5) | Excellent (>99:1) |
| Risk of Racemization | Moderate (if chiral) | Low | Low |
| Scalability | High | High | Moderate |
Decision Matrix for Process Optimization
Use this workflow to select the appropriate condition for your specific aminophenol substrate.
Figure 2: Process selection logic based on substrate stability and project constraints.
References
-
Standard Acid Catalysis: Homsi, A., & Kasideh, S. (2015). Synthesis of N-phthalimide amino acids from phthalic anhydride and amino acids in refluxing glacial acetic acid.[1] Journal of Chemical and Pharmaceutical Research.
-
Green Chemistry (Water-Mediated): Bhat, S. I., & Choudhury, A. R. (2020). Recent advances in the synthesis of phthalimide derivatives. RSC Advances, 10, 1-25. (Review of water-based and green methods).
-
Lewis Acid Catalysis: Sharghi, H., & Jokar, M. (2008). Zinc Acetate as a Catalyst for the Synthesis of Phthalimides. Synlett.
-
Mechanistic Insights (N vs O Selectivity): Kishor, S., et al. (2014). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite–KSF as Catalyst. Journal of Emerging Technologies and Innovative Research.
-
Ortho-Aminophenol Cyclization: Venkatesan, P., & Sumathi, S. (2010). Synthesis and biological activity of some benzoxazole derivatives. Asian Journal of Pharmaceutical and Clinical Research.
Sources
Technical Application Note: Purification Strategies for 4-Acetamido-5-nitrophthalic Anhydride
This Application Note provides a rigorous technical guide for the purification of 4-Acetamido-5-nitrophthalic anhydride (CAS 209324-72-1), a critical intermediate in the synthesis of functionalized luminol derivatives, diaminofluoresceins, and high-performance polyimides.[1]
Abstract & Chemical Context
This compound is a highly functionalized aromatic building block.[1] Its purification presents a specific dichotomy: the molecule contains polar hydrogen-bonding domains (nitro, acetamido) requiring polar solvents, yet possesses a reactive anhydride ring that is strictly incompatible with protic solvents (water, alcohols, amines).
-
Molecular Formula: C₁₀H₆N₂O₆
-
Critical Sensitivity: Hydrolysis.[1][3] Exposure to atmospheric moisture opens the anhydride ring to form the corresponding dicarboxylic acid (4-acetamido-5-nitrophthalic acid), a common impurity that degrades downstream yield.[1]
Impurity Profile
Synthetically, this intermediate often arises from the nitration of 4-acetamidophthalic anhydride or the acetylation of 4-amino-5-nitrophthalic anhydride.[1] Common impurities include:
-
Regioisomers: 3-nitro isomers (if nitration was not regioselective).[1]
-
Hydrolysis Products: The dicarboxylic acid form (open ring).[1]
-
Unreacted Precursors: 4-Acetamidophthalic anhydride.[1]
Strategic Solvent Selection
The selection of recrystallization solvents is governed by the "Anhydride Rule" : The solvent system must be non-nucleophilic and preferably dehydrating.
| Solvent Class | Suitability | Rationale |
| Acetic Anhydride ( | Primary | Chemically Active Recrystallization. Dissolves the product at high temperatures while chemically dehydrating any hydrolyzed diacid back into the desired anhydride.[1] |
| Acetic Acid (Glacial) | Secondary | Good solubility power, but requires strictly anhydrous conditions.[1] Often used in mixtures with |
| Ethyl Acetate / Toluene | Alternative | Useful for "oiling out" issues.[1] Toluene acts as an anti-solvent to drive crystallization.[1] |
| Water / Alcohols | FORBIDDEN | Will irreversibly hydrolyze the anhydride ring to the dicarboxylic acid.[1] |
Protocol 1: Chemically Active Recrystallization (The Gold Standard)
Best for: High-purity requirements where removal of hydrolyzed acid impurities is necessary.
Materials
-
Crude this compound[1]
-
Acetic Anhydride (Reagent Grade, >99%)
-
Wash Solvent: Diethyl Ether (Anhydrous) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Ratio Calculation: Start with a solvent ratio of 3.0 – 5.0 mL of Acetic Anhydride per gram of crude solid.[1]
-
Dissolution (Reflux):
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube or
line). -
Heat to gentle reflux (~140°C).[1] The solution should become clear yellow/orange.[1]
-
Mechanism:[1][3][7] At this temperature, any dicarboxylic acid impurity dehydrates back to the anhydride, improving overall yield.[1]
-
-
Hot Filtration (Optional):
-
If insoluble black specks (char) remain, filter the hot solution rapidly through a pre-warmed glass frit or glass wool plug.[1] Do not use paper filters (moisture risk).
-
-
Controlled Cooling:
-
Isolation:
-
Drying:
-
Dry the yellow crystalline solid in a vacuum oven at 50°C for 4 hours.
-
Protocol 2: Binary Solvent Precipitation (Thermal Stress-Free)
Best for: Samples sensitive to the high boiling point of acetic anhydride or if the "chemical hardening" is unnecessary.
Materials
-
Solvent A (Good Solvent): Acetone or Ethyl Acetate (Dry)
-
Solvent B (Anti-Solvent): Toluene or Hexane (Dry)
Step-by-Step Methodology
-
Dissolution:
-
Anti-Solvent Addition:
-
While maintaining a gentle boil, slowly add hot Toluene dropwise.
-
Continue addition until a persistent cloudiness (turbidity) is observed.[1]
-
-
Re-clarification:
-
Add a few drops of Ethyl Acetate to just clear the solution.[1]
-
-
Crystallization:
-
Isolation:
-
Filter and wash with a 1:1 mixture of cold Toluene/Ethyl Acetate, followed by pure Hexane.[1]
-
Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying nitrophthalic anhydride derivatives, highlighting the critical divergence based on impurity types.
Figure 1: Decision tree for selecting the optimal purification route based on crude impurity profile.
Analytical Validation & Troubleshooting
Quality Control Metrics
| Parameter | Specification | Method |
| Appearance | Yellow crystalline powder/needles | Visual |
| Melting Point | >200°C (Decomposes) | DSC / Capillary |
| IR Spectroscopy | Characteristic Anhydride Doublet1780 cm⁻¹ (sym) & 1850 cm⁻¹ (asym) | FTIR (ATR) |
| Solubility | Soluble in DMSO, DMF, Nitrobenzene.Reacts with Water/MeOH.[1][8] | Solubility Test |
Troubleshooting Guide
Problem: Product "Oils Out" instead of crystallizing.
-
Cause: Impurity level too high or cooling too rapid.[1]
-
Solution: Re-heat the mixture to dissolve the oil. Add a seed crystal of pure material.[1] Scratch the inner wall of the glass flask with a glass rod to induce nucleation.[1]
Problem: Low Yield.
-
Cause: Product too soluble in the mother liquor.[1]
-
Solution: Concentrate the mother liquor by vacuum distillation (rotary evaporator) to half volume and repeat cooling. Ensure the wash solvent (Ether/DCM) is very cold.[1]
Problem: Material turns white/pale.
-
Cause: Hydrolysis to the dicarboxylic acid (4-acetamido-5-nitrophthalic acid).[1]
-
Solution: Reprocess using Method 1 (Acetic Anhydride) to re-close the ring.[1]
References
-
Organic Syntheses. (1941).[1] 3-Nitrophthalic Anhydride. Org. Synth. 1941, 21, 89. DOI: 10.15227/orgsyn.021.0089.[1][9] Retrieved from [Link]
-
Cross, A. D., et al. (1981).[1] Method for making oxydiphthalic anhydride. U.S. Patent 4,808,731.[1] Retrieved from
-
Huntress, E. H., & Shriner, R. L. (1943).[1] 4-Nitrophthalimide.[5][9][10][11][12] Org. Synth. 1943, 2, 459.[1] Retrieved from [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. adipogen.com [adipogen.com]
- 3. Buy 4-(Acetylamino)phthalic anhydride | 22235-04-7 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. CN104974044A - Purification method of 3-Nitrophthalic acid - Google Patents [patents.google.com]
- 8. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. jraic.com [jraic.com]
- 12. data.epo.org [data.epo.org]
Troubleshooting & Optimization
preventing hydrolysis of 4-Acetamido-5-nitrophthalic anhydride during storage
Introduction
Welcome to the technical support center for 4-Acetamido-5-nitrophthalic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this critical reagent. Due to its chemical structure, this compound is susceptible to hydrolysis, which can compromise experimental outcomes. This guide offers troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of the compound.
Understanding the Challenge: The Inherent Reactivity of Anhydrides
Cyclic anhydrides, such as this compound, are reactive acylating agents.[1] This reactivity, while beneficial for synthesis, also makes them prone to hydrolysis. The central five-membered ring of the anhydride is strained and readily attacked by nucleophiles, with water being a common and potent reactant. This reaction opens the ring to form the corresponding dicarboxylic acid, 4-acetamido-5-nitrophthalic acid.
The presence of the electron-withdrawing nitro group on the aromatic ring further enhances the electrophilicity of the carbonyl carbons, making this compound particularly sensitive to moisture.[2] Therefore, preventing exposure to atmospheric and residual moisture is paramount for maintaining the compound's purity and reactivity during storage.
Troubleshooting Guide: Preventing and Identifying Hydrolysis
This section addresses common issues related to the storage and handling of this compound.
Issue 1: Visual Changes in the Reagent
Question: My this compound, which was initially a crystalline yellow solid, now appears clumpy, discolored, or has a different texture. What could be the cause?
Answer:
Visual changes are often the first indication of hydrolysis. The formation of 4-acetamido-5-nitrophthalic acid, the hydrolysis product, can alter the physical appearance of the material.
-
Causality: The introduction of water molecules leads to the cleavage of the anhydride ring, forming the dicarboxylic acid. This new compound has different physical properties, including crystal structure and melting point, which can lead to the observed changes. You may notice the material becoming less of a free-flowing powder and more aggregated. Routine visual inspection of your chemical inventory is a crucial first step in quality control.[3]
-
Troubleshooting Steps:
-
Isolate the Container: Immediately segregate the suspect container to prevent cross-contamination or accidental use.
-
Analytical Confirmation (Optional but Recommended): If feasible, obtain an analytical spectrum (e.g., FT-IR) of a small sample. The hydrolyzed product will show a broad O-H stretch characteristic of a carboxylic acid and a shift in the carbonyl (C=O) stretching frequency compared to the anhydride.[4][5]
-
Review Storage Conditions: Carefully examine the storage environment. Was the container properly sealed? Is the desiccant still active? Was the container allowed to warm to room temperature before opening?
-
Issue 2: Inconsistent Experimental Results
Question: I am experiencing lower than expected yields or incomplete reactions when using this compound. Could this be related to its storage?
Answer:
Absolutely. The hydrolysis of the anhydride directly impacts its performance in subsequent reactions.
-
Causality: The hydrolysis product, 4-acetamido-5-nitrophthalic acid, is significantly less reactive as an acylating agent compared to the anhydride. If a substantial portion of your starting material has hydrolyzed, the effective concentration of the reactive anhydride is lower than anticipated, leading to incomplete reactions and reduced yields.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Protocol for Purity Verification:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the anhydride in a dry, deuterated solvent suitable for NMR (e.g., DMSO-d6) immediately before analysis.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The presence of the dicarboxylic acid will be indicated by a distinct set of peaks, including a broad signal for the carboxylic acid protons.
-
Quantification: By integrating the peaks corresponding to the anhydride and the dicarboxylic acid, you can estimate the percentage of hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The primary goal is to minimize exposure to moisture and heat.[3] The manufacturer recommends storage at +4°C.[6] To prevent hydrolysis, the following conditions are essential:
-
Temperature: Refrigerate at +4°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen).[7]
-
Container: Use a tightly sealed, airtight container. Parafilm can be used to further seal the cap.[3][7]
-
Desiccation: Store the primary container within a secondary container, such as a desiccator, containing an active desiccant.[7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | +4°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Displaces moist air from the container headspace.[9][10] |
| Container Seal | Tightly sealed, airtight cap | Prevents ingress of atmospheric moisture.[11] |
| Secondary Storage | Desiccator with active desiccant | Actively removes any moisture that may be present.[12] |
Q2: How should I handle the reagent when taking a sample from the container?
A2: Proper handling is critical to prevent the introduction of moisture into the bulk material.
-
Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold powder.[9]
-
Inert Atmosphere: If possible, handle the reagent in a glove box or glove bag with a dry, inert atmosphere.
-
Quick Dispensing: If a glove box is unavailable, open the container for the shortest possible time in a low-humidity environment.
-
Resealing: Immediately after dispensing, flush the container headspace with a gentle stream of dry nitrogen or argon before tightly resealing.[10]
Q3: Which desiccant is best for storing this compound?
A3: Several types of desiccants are effective. The choice may depend on availability and specific laboratory practices.
-
Silica Gel: A common and effective choice. Indicating silica gel, which changes color when saturated, provides a visual cue for replacement.[13][14]
-
Molecular Sieves: Offer a high capacity for water absorption and are very efficient at maintaining a low-humidity environment.[12][15]
-
Drierite™ (Calcium Sulfate): A reliable and regenerable desiccant.
Q4: Can I regenerate the hydrolyzed 4-Acetamido-5-nitrophthalic acid back to the anhydride?
A4: Yes, it is chemically possible to convert the dicarboxylic acid back to the anhydride through dehydration. This typically involves heating the diacid, often in the presence of a dehydrating agent like acetic anhydride.[16][17] However, this process requires careful purification to remove the dehydrating agent and any byproducts. For most applications, it is more practical and reliable to procure fresh, high-purity anhydride.
Q5: How can I monitor the extent of hydrolysis over time?
A5: Spectroscopic methods are the most effective for monitoring hydrolysis.
-
FT-IR Spectroscopy: This is a powerful technique for detecting the formation of the carboxylic acid. The appearance of a broad O-H stretch (typically around 3000 cm⁻¹) and changes in the carbonyl region (anhydride C=O stretches are typically around 1850 and 1780 cm⁻¹, while the carboxylic acid C=O is around 1700 cm⁻¹) are clear indicators of hydrolysis.[4]
-
NMR Spectroscopy: As mentioned in the troubleshooting section, ¹H NMR can be used to quantify the ratio of anhydride to dicarboxylic acid.
-
Chromatography: While more complex due to the reactivity of the anhydride, liquid chromatography methods can be developed to separate and quantify the anhydride and its diacid hydrolysis product.[18][19]
Below is a diagram illustrating the hydrolysis reaction.
Caption: Hydrolysis of this compound.
References
-
Research Safety, Indiana University. Storage of Laboratory Chemicals. Protect IU. [Link]
-
Lab Supply Network. (2019, February 13). Top 6 Desiccant Types to Prevent Moisture Damage. [Link]
-
University of Alabama at Birmingham. Chemical Storage. [Link]
-
SorbentSystems.com. Moisture Sensitive Product Storage System. [Link]
-
Stream Peak. (2024, February 6). 5 Types Of Natural Desiccants For Sustainable Moisture Control Solutions. [Link]
-
Drychem. (2025, January 27). Comprehensive Guide to Desiccant Types & Their Effectiveness. [Link]
-
Shellum, D. L. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. Journal of Chromatography A, 868(1), 41–50. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
-
Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?. [Link]
-
Reddit. (2018, February 10). "Store under Argon". r/labrats. [Link]
-
AGM Container Controls. (2025, March 13). Selecting Desiccant Guide. [Link]
-
Chromatography Forum. (2014, April 11). Analysis of a mix of anhydride and its dicarboxylic acid. [Link]
-
Occhiogrosso, R. N., & Hanesian, D. (1992). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 26(3), 178-181. [Link]
-
University of St Andrews. Compatibility Table for Chemical Storage. [Link]
-
ResearchGate. Identification of Kinetics and Autocatalytic Behavior in Acetic Anhydride Hydrolysis Reaction via Reaction Calorimetry. [Link]
-
Wikipedia. Organic acid anhydride. [Link]
-
Organic Syntheses. 4-Nitrophthalic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 230976, 4-Nitrophthalic acid anhydride. [Link]
-
Reddit. (2022, January 24). Practical strategy for anhydride hydrolysis. r/Chempros. [Link]
-
Edgar, K. J., & Zhang, Y. (2024). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules. [Link]
-
Parra, A., et al. (2020). Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. Molecules, 25(15), 3379. [Link]
-
Bak, B. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6529. [Link]
-
ResearchGate. Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. [Link]
-
U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 226121, 3-Acetamidophthalic Anhydride. [Link]
Sources
- 1. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. adipogen.com [adipogen.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Moisture Sensitive Product Storage System - SorbentSystems.com [sorbentsystems.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]
- 13. roycopackaging.com [roycopackaging.com]
- 14. agmcontainer.com [agmcontainer.com]
- 15. desiccantpak.com [desiccantpak.com]
- 16. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of a mix of anhydride and its dicarboxylic acid - Chromatography Forum [chromforum.org]
troubleshooting low fluorescence in synthesized DAF-2 probes
Technical Support Center: DAF-2 & DAF-2 DA Fluorescence Troubleshooting
-
Ticket ID: DAF2-SYN-TS
-
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
-
Subject: Diagnosing Low/No Fluorescence in Synthesized DAF-2 Probes
Introduction: The "Silent" Probe
If you are seeing low fluorescence, you are likely dealing with one of two distinct failure modes: chemical inactivity (the probe itself is flawed) or biological incompatibility (the environment prevents the "turn-on" mechanism).
DAF-2 (4,5-diaminofluorescein) is not a passive dye; it is a chemical reactor. It requires a specific sequence of oxidation and ring-closure events to fluoresce. If any step in this cascade—synthesis, hydrolysis, or nitrosation—is interrupted, the probe remains dark.
Below is the technical breakdown to isolate your variable.
Part 1: Synthesis & Purity Verification (The Source)
Target Audience: Chemists/Users synthesizing their own probes.
If your synthesized batch is performing poorly compared to commercial standards, the issue often lies in the stability of the diamine group.
Q: My synthesized DAF-2 powder is dark/discolored. Is it still usable?
A: Likely not. Pure DAF-2 should be a pale to light yellow solid. A dark orange or brown color indicates auto-oxidation of the diamino groups.
-
The Cause: The electron-rich diamine core is highly susceptible to air oxidation, forming non-reactive quinoid byproducts or polymerization products during the final reduction step or storage.
-
The Fix:
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C, desiccated.
-
Validation: Run an LC-MS immediately. You are looking for the parent ion
. If you see significant peaks at M+14 or M+16, you have oxidation products that will not react with NO.
-
Q: How do I verify the probe is chemically active without cells?
A: Perform a Cell-Free QC Assay . Never waste cells on an unverified batch.
-
Dissolve DAF-2 (10 µM) in Phosphate Buffer (pH 7.4).
-
Add a saturated NO donor (e.g., SNAP or NOC-18 at 100 µM).
-
Result: You should see a >50-fold increase in fluorescence (Ex/Em 495/515 nm) within 15 minutes.
-
Failure: If this fails, your synthesis failed. If this works, your issue is biological (see Part 3).
Part 2: The Reaction Mechanism (The Chemistry)
Understanding how DAF-2 works is critical to fixing why it fails. It is not a direct NO sensor; it senses
The Mechanism:
-
NO Release: NO is generated.
-
Auto-oxidation: NO reacts with
to form (dinitrogen trioxide).[1] -
N-Nitrosation:
attacks the amines on DAF-2. -
Ring Closure: The nitrosated intermediate cyclizes to form the Triazole (DAF-2T) .
-
Fluorescence: Only the Triazole form is highly fluorescent.
Caption: The activation pathway of DAF-2. Note that the reaction requires Oxygen; strictly anaerobic conditions will inhibit signal generation.
Part 3: Biological Application (The Environment)
Target Audience: Biologists using DAF-2 DA (Diacetate).
Q: I am using DAF-2 DA, but I see no signal even with positive controls.
A: The "DA" (Diacetate) form is non-fluorescent and insensitive to NO until it is hydrolyzed.
-
The Trap: DAF-2 DA must cross the membrane
Esterases cleave acetates DAF-2 is released Reacts with NO.[1] -
Troubleshooting:
-
Dead Cells: If cells are unhealthy, esterase activity is low. The probe remains in the DA form (inactive).
-
Wash Step: You must wash cells after loading DAF-2 DA. If you leave DAF-2 DA in the media, extracellular esterases (from serum) will hydrolyze it outside the cell, causing high background noise that masks the intracellular signal [1].
-
Q: Why is my signal fading so fast?
A: Photobleaching or Leakage .
-
Leakage: DAF-2 (the hydrolyzed product) is more water-soluble than DAF-2 DA, but it can still leak out of cells over time (30-60 mins).
-
Solution: Image immediately after the wash step. Do not incubate for hours. Use DAF-FM for better retention if leakage is a persistent issue [2].
Part 4: Critical Interferences & pH
Q: I have high NO levels, but the fluorescence is dim. Why?
A: Check your pH and Antioxidants .
1. The pH Trap (pKa ~ 6.4) DAF-2T (the fluorescent product) behaves like fluorescein. Its fluorescence is heavily pH-dependent.
-
pH < 6.0: The phenolic hydroxyl group is protonated, quenching fluorescence. You will see nothing even if the reaction worked.
-
pH > 7.0: Optimal fluorescence.
-
Fix: Ensure your imaging buffer is pH 7.4. Avoid acidic buffers.
2. The Ascorbic Acid Interference Vitamin C (Ascorbic Acid) is a known antagonist.
-
Mechanism: It reduces the N-nitroso intermediate back to the amine before the triazole ring can close, effectively short-circuiting the probe [3].
-
Fix: If your media is rich in ascorbate, switch to a minimal media (e.g., HBSS) during the imaging window.
Part 5: Master Troubleshooting Protocol
Use this decision tree to diagnose the root cause.
Caption: Diagnostic workflow for isolating chemical vs. biological failure modes in NO detection.
Summary of Quantitative Parameters
| Parameter | Optimal Range | Critical Failure Point | Reason |
| Excitation/Emission | 495 nm / 515 nm | Wrong Filter Set | Standard FITC filters required. |
| pH | 7.2 – 8.0 | < 6.0 | Protonation of fluorophore quenches light. |
| Loading Conc. | 5 – 10 µM | > 20 µM | Self-quenching & cytotoxicity. |
| Loading Time | 20 – 60 mins | > 2 hours | Probe leakage from cytosol. |
| Detection Limit | ~5 nM NO | N/A | Below this, noise dominates. |
References
-
Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins.[1][2] Analytical Chemistry. Link
-
Kojima, H., et al. (1999). Fluorescent indicators for imaging nitric oxide production. Angewandte Chemie International Edition. Link
-
Zhang, X., et al. (2002). Interfering with nitric oxide measurements: 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid.[3] Journal of Biological Chemistry. Link
Sources
Technical Support Center: Handling and Stability of 4-Acetamido-5-nitrophthalic Anhydride
Welcome to the technical support guide for 4-Acetamido-5-nitrophthalic anhydride (CAS 209324-72-1). This document is designed for researchers, scientists, and drug development professionals to ensure the successful application of this key synthetic building block. Given its chemical nature, the primary challenge encountered during its use is its sensitivity to moisture. This guide provides in-depth answers to common questions, troubleshooting advice for experimental issues, and validated protocols to maintain the integrity of the reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the official recommended storage conditions for this product?
A: this compound should be stored at +4°C in a tightly sealed container to protect it from light and moisture.[1] When stored correctly, the product is stable for at least two years after receipt.[1] For long-term storage, it is crucial to minimize headspace in the container and consider using a desiccator.
Q2: How quickly does the compound degrade under ambient laboratory conditions?
A: As a cyclic anhydride, this compound is highly susceptible to hydrolysis.[2] While brief exposure to ambient air for weighing purposes may be tolerable if the humidity is low, prolonged exposure is strongly discouraged. The rate of hydrolysis will increase significantly with rising humidity and temperature. In humid environments, degradation can begin within minutes, compromising the reagent's reactivity.
Q3: What are the visible signs of degradation due to moisture?
A: The pure compound is typically described as yellow crystals.[1] Upon hydrolysis, the anhydride ring opens to form the corresponding dicarboxylic acid. This degradation may not always result in a dramatic color change, but you might observe a change in the material's texture, such as clumping or the appearance of a less crystalline, more powdered solid due to the absorption of water. The most definitive sign of degradation is a loss of reactivity in subsequent synthetic steps.
Q4: What is the primary degradation product when this compound is exposed to water?
A: The primary degradation product is 4-Acetamido-5-nitro-1,2-benzenedicarboxylic acid . This occurs through a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring and causing it to open.[2][3] This dicarboxylic acid is unable to perform the acylation reactions for which the anhydride is typically used, leading to reaction failure.
Q5: I briefly opened the bottle in the lab. Can I still use the reagent?
A: This depends on the ambient humidity and the duration of exposure. If the exposure was very brief (a few seconds) in a climate-controlled, low-humidity lab, the bulk of the material is likely still viable. However, for sensitive, high-stakes, or large-scale reactions, it is best practice to perform a quality check (see Protocol 2) or use a fresh, unopened container of the reagent. The topmost layer of the reagent is most likely to be affected.
Section 2: Troubleshooting Experimental Issues
This guide provides solutions to specific problems that may arise during synthesis.
Issue 1: Low or No Yield in Acylation/Imide Formation Reactions
-
Symptoms: Your reaction with an amine or alcohol fails to produce the desired product, and you recover mostly starting materials (excluding the anhydride).
-
Probable Cause: The anhydride has been partially or fully hydrolyzed to its dicarboxylic acid form. The carboxylic acid groups are significantly less electrophilic than the anhydride and will not react under the same conditions without specific activating agents (which are not required for the anhydride).
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting your next reaction, confirm the quality of your this compound using the IR spectroscopy method outlined in Protocol 2 .
-
Ensure Anhydrous Conditions: All solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Implement Inert Atmosphere Technique: Handle the solid reagent in a glovebox or use a Schlenk line with a positive pressure of an inert gas to prevent atmospheric moisture from coming into contact with the compound.[4] The recommended workflow is detailed in the diagram below.
-
Issue 2: Inconsistent Results Between Experimental Runs
-
Symptoms: You observe significant variability in yield or purity from one batch to the next, even when following the same procedure.
-
Probable Cause: This issue often points to inconsistent exposure to moisture during reagent handling. Different ambient humidity levels on different days, or slight variations in how long the container is open, can lead to varying degrees of hydrolysis.
-
Solution & Prevention:
-
Standardize Handling Protocol: Adopt a strict, standardized procedure for handling the reagent that is independent of ambient conditions. The use of a glovebox is the most reliable method.
-
Aliquot the Reagent: Upon receiving a new bottle, consider quickly aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air.
-
Keep Meticulous Records: Log the date the main container is opened and note any potential environmental deviations. This can help correlate experimental outcomes with reagent history.
-
Section 3: Key Data and Protocols
Data Summary Table
| Parameter | Recommendation / Observation | Source(s) |
| CAS Number | 209324-72-1 | [1] |
| Appearance | Yellow crystals | [1] |
| Long-Term Storage | +4°C, Protect from light and moisture | [1] |
| Short-Term Storage | +20°C is acceptable for brief periods | [1] |
| Primary Degradation | Hydrolysis to 4-Acetamido-5-nitro-1,2-benzenedicarboxylic acid | [2] |
| Signs of Degradation | Clumping of solid, loss of crystalline appearance, failure in reactivity | |
| Handling Advice | Use inert atmosphere (glovebox/Schlenk line), use dry solvents and glassware | [4][5] |
Protocol 1: Recommended Handling of a New Reagent Bottle
-
Allow the bottle of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Transfer the bottle into an inert atmosphere glovebox.
-
Carefully open the bottle. If desired, quickly weigh and transfer the required amount of reagent into a tared, oven-dried reaction flask.
-
Alternatively, for long-term preservation, aliquot the bulk powder into several smaller, oven-dried vials.
-
Backfill each vial with inert gas (e.g., Argon), seal tightly with a cap, and wrap the cap with paraffin film.
-
Store the main bottle and the aliquots at +4°C.
Protocol 2: Quality Control Check via IR Spectroscopy
-
Prepare a sample of the anhydride (e.g., as a KBr pellet or using a diamond ATR accessory).
-
Acquire the infrared spectrum.
-
Look for the characteristic peaks of a cyclic anhydride: You should observe two distinct carbonyl (C=O) stretching peaks. For phthalic anhydrides, these typically appear around 1850-1830 cm⁻¹ and 1780-1760 cm⁻¹ . The higher frequency peak is usually weaker.
-
Check for signs of hydrolysis: The presence of a broad absorption band in the 3300-2500 cm⁻¹ region is indicative of the O-H stretch of a carboxylic acid. Additionally, the appearance of a single, broader carbonyl peak around 1700 cm⁻¹ at the expense of the two anhydride peaks signals the presence of the dicarboxylic acid degradation product.
Section 4: Mechanistic and Workflow Visualizations
Hydrolysis Mechanism
The diagram below illustrates the nucleophilic attack of a water molecule on a carbonyl carbon of the anhydride ring, leading to the formation of the inactive dicarboxylic acid.
Caption: Recommended workflow for handling moisture-sensitive anhydride.
References
-
INEOS Group. (2020, January 22). Acetic Anhydride Safety Data Sheet. [Link]
-
PubChem - NIH. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976. [Link]
-
Musgrave, R. (2017, March 14). Acid Catalyzed Hydrolysis of Acid Anhydrides. YouTube. [Link]
-
Reddit. (2022, January 24). Practical strategy for anhydride hydrolysis. r/Chempros. [Link]
-
MDPI. (2022, May 31). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
-
MDPI. (2024, March 26). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
Sources
Technical Support Hub: Resorcinol Melt Condensation Optimization
Ticket ID: RES-MELT-OPT-001 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the technical support hub for Resorcinol (1,3-dihydroxybenzene) melt condensation. This guide addresses the thermodynamic and kinetic challenges of running solvent-free reactions with resorcinol.
Unlike solution-phase chemistry, melt condensation relies on thermal energy to overcome lattice energy and drive kinetics. The "Goldilocks Zone" for resorcinol is narrow: it melts at 110°C but begins significant thermal degradation/sublimation around 200°C . Operating outside this window leads to two common failures: kinetic stalling (too low) or oxidative tarring/stoichiometric drift (too high).
Module 1: The Thermodynamics of the Melt
Q: What is the absolute temperature ceiling for resorcinol before degradation occurs?
A: You should treat 200°C as your "Red Line" for open systems. Thermogravimetric Analysis (TGA) data indicates that pure resorcinol exhibits significant weight loss onset between 200°C and 210°C . This is not just degradation; it is also sublimation . Resorcinol has a high vapor pressure relative to other diphenols. If you run a melt at 220°C in an open vessel, you are actively distilling your reactant out of the mixture, destroying your stoichiometry.
Q: My reaction mixture solidifies before the reaction is complete. Why?
A: This is likely Phase Separation or Cross-link Vitrification .
-
Phase Separation: As the condensation product forms (e.g., a hydrophobic benzoxazine or fluorescein derivative), it may become insoluble in the molten resorcinol, precipitating out.
-
Vitrification: If you are synthesizing a polymer/resin, the Glass Transition Temperature (
) of the growing chain may rise above your reaction temperature. Once , the molecular mobility drops to near zero, and the reaction stops (vitrifies).-
Mitigation: Increase temperature gradually to track the rising
, or add a high-boiling solvent (flux) like sulfolane if strictly solvent-free is not required.
-
Module 2: Optimization Protocols (Case Studies)
Protocol A: Small Molecule Synthesis (Fluorescein)
Context: Classic condensation of Resorcinol + Phthalic Anhydride.[1][2]
The Challenge: Achieving ring closure without charring the product.
| Parameter | Standard Protocol | Optimized Protocol (Green) | Why? |
| Catalyst | Methanesulfonic Acid (MSA) | MSA acts as both solvent and catalyst, allowing lower temps. | |
| Temp | 180--200°C | 80--85°C | Lower temp prevents tar formation and sublimation. |
| Time | 2--4 Hours | 24--48 Hours | Slower kinetics at low temp, but higher purity (yield >90%). |
| Vessel | Open flask | Sealed/Reflux | Prevents loss of sublimed resorcinol. |
Step-by-Step Optimization (ZnCl₂ Method):
-
Melt Phase: Heat oil bath to 120°C . Add Resorcinol (2.2 eq) and Phthalic Anhydride (1.0 eq).[1] Allow to melt into a clear slurry.
-
Catalyst Addition: Add powdered anhydrous
. Caution: Exothermic. -
Ramp: Increase temp to 180°C . The mixture will darken and become viscous.
-
The "Hard Stop": Do not exceed 210°C . If the melt becomes too viscous to stir, do not increase heat. Instead, mechanically agitate or stop the reaction. High viscosity indicates high conversion or cross-linking side reactions.
Protocol B: Advanced Materials (Benzoxazine Resins)
Context: Synthesizing low-cure temperature thermosets.
The Challenge: Resorcinol is highly reactive at the 4 and 6 positions. In melt polymerization with amines and formaldehyde (or paraformaldehyde), reactivity must be controlled to prevent "gelation" (unwanted cross-linking) before the resin is molded.
Optimization Strategy:
-
Temperature: Maintain 110--130°C .
-
Why: This is just above the melting point of resorcinol (
) but below the rapid cross-linking threshold of the oxazine ring ( ). -
Stoichiometry: Use a slight excess of amine to prevent acid-catalyzed etherification of the resorcinol hydroxyls.
Module 3: Troubleshooting Matrix
Q: I see white crystals depositing on the cool upper neck of my flask. Is this product?
A: No, this is Sublimed Resorcinol .
-
Diagnosis: Your reaction temperature is too high (
) without adequate reflux, or your localized wall temperature is too hot. -
Impact: Your reaction stoichiometry is shifting. If you started with 1:1, you are now running 0.8:1, which will limit yield.
-
Fix:
-
Lower the bath temperature.
-
Insulate the upper flask to prevent cold spots where sublimation deposits.
-
Use a "melt-wash" technique: periodically tilt the flask to wash the walls with the molten reaction mixture (if viscosity permits).
-
Q: The melt turned black immediately upon adding the catalyst.
A: This is Oxidative Degradation .
-
Root Cause: Resorcinol oxidizes easily to quinones at high temperatures, especially in basic conditions or presence of metal salts.
-
Fix:
-
Inert Atmosphere: You must run resorcinol melts under Nitrogen or Argon flow.
-
Degas: If using solid reagents, purge the powder with
before melting.
-
Module 4: Visualization & Logic
Decision Logic: Temperature Selection
The following diagram illustrates the decision process for selecting the correct temperature based on your catalyst and application.
Caption: Decision tree for selecting reaction temperature based on catalytic system to avoid degradation.
Mechanism: The Melt Condensation Pathway
Visualizing why temperature control impacts the specific formation of the xanthene ring (Fluorescein example).
Caption: Kinetic pathway of resorcinol condensation. Note that cyclization often requires higher thermal energy than the initial melt.
References
-
Baeyer, A. (1871).[1] "Über eine neue Klasse von Farbstoffen." Berichte der deutschen chemischen Gesellschaft, 4(2), 555-558. (The foundational text on resorcinol melt condensation).
-
Sun, W. C., et al. (1997). "Synthesis of Fluorinated Fluoresceins." The Journal of Organic Chemistry, 62(19), 6469-6475. (Modern optimization using Methanesulfonic acid to lower melt temperatures).
-
Lochab, B., et al. (2012). "Naturally occurring resorcinol based benzoxazine: Synthesis, characterization and thermal properties." Reactive and Functional Polymers, 72(1), 81-89. (Data on resorcinol polymerization windows).
-
Trivedi, M. K., et al. (2015). "Characterization of Physical, Thermal and Spectral Properties of Biofield Treated Resorcinol." Organic Chemistry: Current Research, 4(1). (Provides TGA data confirming weight loss onset/sublimation at ~200°C).
Sources
Technical Support Center: Purification of Diaminofluorescein (DAF) Precursors
Topic: Column Chromatography Purification of 4,5-Diaminofluorescein Precursors
Doc ID: TS-DAF-PUR-001 | Version: 2.4 | Last Updated: 2025-05-12
Part 1: Executive Summary & Technical Context
To Our Scientific Partners: You are likely synthesizing DAF-2 (4,5-diaminofluorescein) or its derivatives (e.g., DAF-FM) for nitric oxide (NO) detection. The critical bottleneck in this synthesis is not the final reduction step, but the purification of the nitrated precursor (4,5-dinitrofluorescein) .
High-fidelity NO detection requires a probe free of mono-amino or non-fluorescent impurities that contribute to background noise. This guide focuses on the chromatographic isolation of the 4,5-dinitrofluorescein intermediate, the stable precursor where isomer separation is most effectively performed before the sensitive reduction to the diamine.
The Chemistry of the Challenge
-
Regioisomerism: Nitration of fluorescein yields a mixture of 4,5-dinitro, 2,7-dinitro, and mononitro species. These must be resolved on silica before reduction.
-
Tailing: The carboxylic acid moiety on the phthalic ring causes significant streaking on silica gel.
-
Stability: While the nitro-precursor is stable, the final diaminofluorescein is highly susceptible to photo-oxidation, making post-reduction purification risky.
Part 2: The Purification Workflow (Standard Operating Procedure)
Phase 1: Material Selection
| Component | Specification | Scientific Rationale |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard phase. Use "Flash" grade for better resolution of regioisomers. |
| Column Dimensions | 1:50 to 1:100 (w/w) loading | High silica-to-sample ratio is critical due to the close Rf values of dinitro isomers. |
| Mobile Phase A | Dichloromethane (DCM) / Methanol | Good for general polarity adjustment. |
| Mobile Phase B | Hexane / Ethyl Acetate | Preferred for initial nitro-isomer separation (better selectivity). |
| Modifier | Acetic Acid (0.1 - 1%) | Crucial: Suppresses ionization of the carboxyl group, preventing peak tailing. |
Phase 2: Step-by-Step Purification Protocol (4,5-Dinitrofluorescein)
Objective: Isolate 4,5-dinitrofluorescein from a crude nitration mixture.
-
Sample Preparation:
-
Dissolve the crude orange/yellow solid in a minimum volume of THF or Acetone .
-
Pro-Tip: Do not use pure DCM for loading; solubility is often poor, leading to precipitation at the column head.
-
Dry Loading: Mix the dissolved sample with silica gel (1:2 ratio), remove solvent under vacuum until a free-flowing powder remains. Load this powder onto the column.
-
-
Elution Gradient (Gradient Optimization):
-
System: Hexane : Ethyl Acetate (with 1% Acetic Acid).
-
Step 1: Equilibrate with 80:20 (Hex:EtOAc). Elute unreacted fluorescein or mono-nitro impurities.
-
Step 2: Increase polarity to 60:40 or 50:50.
-
Observation: The 4,5-dinitro isomer typically elutes after the 2,7-isomer (if present) due to intramolecular hydrogen bonding effects.
-
-
Fraction Collection:
-
Collect small fractions (e.g., 10-15 mL for a 5g scale).
-
TLC Monitoring: Use EtOAc:Hexane (1:1) + 1% AcOH.
-
Visual Cue: Look for the intense yellow/orange spots. The 4,5-isomer often fluoresces less than the starting material but is distinctively colored.
-
-
Post-Column Processing:
-
Pool fractions containing the pure isomer.
-
Evaporate solvent at <40°C.
-
Critical: Verify purity by NMR immediately. Look for the symmetry of the xanthene protons to confirm the 4,5-substitution pattern.
-
Phase 3: Handling the Final Amine (DAF-2)
Warning: The final 4,5-diaminofluorescein is air- and light-sensitive.
-
Do not subject the free amine to long silica columns if possible.
-
If purification is necessary, use neutral alumina or a short silica plug under an inert atmosphere (Argon/Nitrogen).
-
Solvent: degassed Methanol/DCM.
Part 3: Visualization of the Workflow
The following diagram outlines the critical decision points in the purification process.
Figure 1: Operational workflow for the isolation of 4,5-dinitrofluorescein prior to reduction.
Part 4: Troubleshooting Guide (Q&A)
Q1: My compound is streaking (tailing) across the column, making separation impossible. What is wrong?
-
Root Cause: The carboxylic acid group on the benzoate ring is interacting strongly with the silanol groups of the silica gel.
-
Solution: Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid to your mobile phase. This ensures the carboxylic acid remains protonated (neutral), significantly sharpening the bands.
-
Note: Wash the column with pure solvent after the run to remove acid traces if reusing (not recommended for critical purifications).
Q2: I cannot separate the 4,5-dinitro isomer from the 2,7-dinitro isomer.
-
Root Cause: These regioisomers have very similar polarities.
-
Solution:
-
Switch Solvents: If using MeOH/DCM, switch to EtOAc/Hexane or Toluene/Acetone . Toluene often provides unique selectivity for nitro-aromatics via
interactions. -
Increase Ratio: Increase the Silica:Sample ratio to 100:1.
-
Slower Gradient: Use a shallower gradient (e.g., increase EtOAc by 5% every 200mL).
-
Q3: My final DAF-2 product turned brown after the column.
-
Root Cause: Oxidation. The diamine is electron-rich and oxidizes to the triazole or other quinoid species upon exposure to air and light, especially on acidic silica.
-
Solution:
-
Avoid Columning the Amine: Purify at the nitro stage (as described above).
-
If you must purify the amine: Use degassed solvents and wrap the column in aluminum foil. Work quickly. Consider recrystallization from degassed ethanol instead of chromatography.
-
Q4: The sample precipitates at the top of the column.
-
Root Cause: The nitro-fluorescein precursors have poor solubility in non-polar solvents like Hexane or low-percentage DCM.
-
Solution: Use the Dry Loading technique (described in Phase 2). Adsorb the sample onto silica using a soluble solvent (THF/Acetone), evaporate to dryness, and pour this "impregnated" silica onto the top of the packed column.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use C18 (Reverse Phase) for this purification? A: Yes. For the final DAF-2 (amine), C18 is actually safer than silica because you can use water/acetonitrile with 0.1% TFA, avoiding the strong adsorption and oxidation issues of normal phase silica. However, for the nitro precursor, normal phase silica is usually sufficient and more cost-effective for gram-scale synthesis.
Q: How do I store the purified precursor vs. the final DAF-2? A:
-
Nitro Precursor: Stable at room temperature, but store at 4°C to prevent slow degradation.
-
DAF-2 (Final): Must be stored at -20°C , desiccated, and protected from light. Stability is approx. 6 months at -80°C [1].
Q: What is the exact structure of DAF-2? A: It is 4,5-diaminofluorescein . Note that in standard IUPAC xanthene numbering, the positions 4 and 5 are on the xanthene ring (the tricyclic core), adjacent to the hydroxy group. This vicinal diamine structure is required to form the triazole upon reaction with NO [2].
References
-
Kojima, H., Nakatsubo, N., Kikuchi, K., et al. (1998).[1][2] Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins.[1][2][3] Analytical Chemistry, 70(13), 2446-2453.[1] Retrieved from [Link]
-
Miao, Y., et al. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1). (Demonstrates purification protocols for similar fluorescein derivatives). Retrieved from [Link]
Sources
- 1. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nitro-Fluorescein Intermediate Chemistry
Introduction: The "Brick Dust" Paradox
As researchers, we often encounter the "brick dust" phase of fluorescein synthesis—where an intermediate, specifically 4-nitrofluorescein or 5-nitrofluorescein, crashes out as an intractable solid that resists dissolution in standard organic solvents.
This guide addresses the physicochemical root of these issues: Tautomeric Locking. Unlike standard fluorescein, the electron-withdrawing nitro group destabilizes the open quinoid form in neutral media, forcing the molecule into a tight, hydrophobic lactone (spiro-isobenzofuran) lattice. This guide provides the causal logic and protocols to navigate these solubility bottlenecks.
Module 1: The Solubility Mechanism (Tautomerism)
The Core Problem: Users frequently report that nitro-fluorescein intermediates are insoluble in methanol, ethanol, or acetone, despite literature suggesting otherwise.
The Science (Causality): Fluorescein derivatives exist in a pH-dependent equilibrium between the Spiro-Lactone (Colorless/Pale, Hydrophobic) and the Quinoid (Colored, Hydrophilic/Ionic) forms.
-
Effect of Nitro Group: The nitro group (
) on the phthalic ring is strongly electron-withdrawing. This increases the acidity of the phenolic protons but, paradoxically, stabilizes the closed lactone form in non-basic solvents to minimize charge separation. -
Lattice Energy: The lactone form packs efficiently (high lattice energy) due to
-stacking of the rigid xanthene core, leading to the "brick dust" insolubility.
Visualization: Tautomeric Solubility Switch
Troubleshooting Protocol: Dissolution Strategies
| Solvent System | Solubility Status | Recommended Use Case |
| MeOH / EtOH (Neutral) | Poor | Avoid for initial dissolution. Material will slurry. |
| DMSO / DMF | High | Ideal for reactions requiring neutral conditions. Forces lactone opening via dielectric constant. |
| MeOH + 2% TEA | High | Best for Transfer. Triethylamine (TEA) forms a transient salt, opening the ring. |
| Acetone | Moderate | Variable. Often requires trace water or base to fully dissolve. |
Module 2: Isomer Separation (Purification)
The Issue:
Condensation of 4-nitrophthalic anhydride with resorcinol yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein (often labeled 4-nitro and 5-nitro depending on nomenclature).[1] These isomers have nearly identical
The Protocol: Acetylation-Crystallization Loop Direct recrystallization of the nitro-fluorescein acid is rarely successful due to the amorphous nature of the solid. You must convert it to the Diacetate Ester to break the intermolecular H-bonds.
Step-by-Step Workflow:
-
Crude Synthesis: Melt condensation of 4-nitrophthalic acid + resorcinol in methanesulfonic acid (90°C). Quench in ice water. Collect the mixed isomer precipitate.[2]
-
Acetylation (The Key Step): Reflux the crude solid in Acetic Anhydride (1:8 w/v) for 2 hours.
-
Why? This caps the phenolic hydroxyls, lowering the melting point and creating distinct crystal lattices for the isomers.
-
-
Fractional Crystallization:
-
Cool the acetic anhydride solution. 5-Nitrofluorescein diacetate typically crystallizes out first (check specific literature for solvent ratios, often EtOH/Toluene is used for fine separation).
-
Filter the crystals.
-
-
Hydrolysis: Reflux the purified diacetate in aqueous NaOH/MeOH to deprotect and generate the pure nitro-fluorescein salt. Acidify to precipitate the pure isomer.
Critical Note: Do not attempt to separate the free acids on silica gel; they will streak due to the acidic phenol/carboxylic interaction.
Module 3: Reduction to Aminofluorescein
The Issue: "I tried hydrogenating with Pd/C, but the reaction stalled, and the catalyst clumped."
The Cause: Aminofluorescein is less soluble in neutral organic solvents than the nitro precursor. As the amine forms, it precipitates onto the Pd/C catalyst sites, physically blocking further reaction (Catalyst Poisoning via Precipitation).
Protocol A: Sulfide Reduction (Robust & Scalable)
Recommended for gram-scale synthesis where catalyst recovery is difficult.
-
Dissolve: Suspend Nitrofluorescein in water containing 2.5 eq of NaOH (forms the soluble disodium salt).
-
Reagent: Add Sodium Sulfide nonahydrate (
) or Sodium Hydrosulfide ( ). -
Reflux: Heat to 80-100°C for 2-4 hours. The solution will turn from red to dark brown/green (fluorescent).
-
Workup: Acidify carefully with Glacial Acetic Acid to pH 5-6.
-
Warning:
gas will evolve. Must be done in a fume hood. -
The aminofluorescein precipitates as a yellow/orange solid.
-
Protocol B: Catalytic Hydrogenation (High Purity)
Recommended for small scale, requires careful solvent choice.
-
Solvent: Use Basic Methanol (MeOH + 1.5 eq NaOH) or THF/Water (1:1) .
-
Why? You must keep the product in the soluble carboxylate form to prevent it from crashing out on the metal catalyst.
-
-
Catalyst: 10% Pd/C (wet support).
-
Atmosphere:
balloon is usually sufficient. -
Filtration: Filter the catalyst while the solution is basic. If you neutralize before filtering, you will lose your product in the charcoal filter cake.
Module 4: FAQ & Quick Fixes
Q: My product turned into a "tar" during acid precipitation. How do I fix it? A: This is "oiling out" caused by rapid precipitation trapping solvent.
-
Fix: Decant the aqueous layer. Dissolve the tar in a minimum amount of dilute NaOH. Add dropwise into a rapidly stirring solution of dilute HCl (reverse quench). This encourages particle formation over oiling.
Q: Can I use DMF for the reduction? A: Yes, but removing DMF requires extensive aqueous washing, which causes yield loss for the amphoteric aminofluorescein. Basic Methanol is superior for workup ease.
Q: Why is my NMR spectrum missing peaks?
A: In
Visualization: Troubleshooting Decision Tree
References
-
Coons, A. H., & Kaplan, M. H. (1950). Localization of Antigen in Tissue Cells: II.[1] Improvements in a Method for the Detection of Antigen by Means of Fluorescent Antibody.[1] The Journal of Experimental Medicine, 91(1), 1–13.[1] Link
-
Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475. Link
-
Ross, J. A., et al. (2016). Rationalization of the Color Properties of Fluorescein in the Solid State: A Combined Computational and Experimental Study. Chemistry – A European Journal, 22(36), 12819–12828. Link
-
Mchedlov-Petrossyan, N. O., et al. (2019). Ionic Equilibrium of Nitro-Derivatives of Fluorescein in Micellar Solutions. Molecules, 24(16), 2984. Link
Sources
minimizing side reactions in nitrophthalic anhydride reductions
Ticket Subject: Minimizing Side Reactions & Hydrolysis During NPA Reduction
Assigned Specialist: Dr. A. Vance, Senior Application Scientist (Process Chemistry) Status: Open Priority: High (Synthesis Critical)
Executive Summary: The "Water Paradox"
Welcome to the technical support portal. If you are experiencing low yields, sticky residues, or ring-opened byproducts during the reduction of 3-nitrophthalic or 4-nitrophthalic anhydride, you are likely encountering the Water Paradox .
The Core Problem:
The reduction of a nitro group to an amine is stoichiometrically dehydrating for the nitro group but hydrating for the system.
For every mole of nitrophthalic anhydride reduced, two moles of water are generated in situ. Since phthalic anhydrides are moisture-sensitive—and aminophthalic anhydrides are prone to self-polymerization—this water immediately attacks the anhydride ring, opening it to the dicarboxylic acid.
This guide provides two distinct workflows to resolve this:
-
The "Direct" Route (High Risk/High Reward): Using anhydrous solvents and cryo-isolation to outrun hydrolysis.
-
The "Re-Cyclization" Route (Robust): Intentionally allowing ring opening, followed by chemical dehydration.
Reaction Pathways & Failure Modes
The following diagram illustrates the competing pathways in your reaction vessel. Understanding this is critical for troubleshooting.
Figure 1: The Reduction Landscape. Note that the target (APA) is unstable in the presence of the reaction byproduct (
Protocol A: Direct Catalytic Hydrogenation (The "Freeze & Dry")
Recommended for: Small scale (<5g), rapid screening, or when downstream steps require the anhydride immediately.
Theory: By using a hydrophobic solvent and keeping the temperature near
Reagents & Setup
-
Substrate: 4-Nitrophthalic anhydride (or 3-isomer).[1]
-
Catalyst: 5% Pd/C (0.05 eq by weight).
-
Solvent: Anhydrous Ethyl Ether (
) or Ethyl Acetate (EtOAc). Do not use alcohols. -
Pressure: 30–40 psi
.
Step-by-Step Workflow
-
Dissolution: Dissolve substrate in anhydrous
(approx. 1% w/v solution). High dilution is critical to prevent intermolecular polymerization. -
Hydrogenation: Add Pd/C. Hydrogenate at Room Temperature (20-25°C). Monitor
uptake strictly; stop immediately upon cessation to prevent ring hydrogenation. -
Filtration (The Critical Step): Filter the catalyst under inert atmosphere (N2).
-
Cryo-Concentration:
-
Cool the filtrate to 0°C to -5°C .
-
Evaporate solvent under high vacuum while maintaining this low temperature.
-
Why? Heat promotes both hydrolysis (with the entrained water) and polymerization.
-
-
Isolation: The product will crystallize as a yellow solid.[2] Store under Argon/Nitrogen immediately.
Data Verification:
| Parameter | Target Specification | Failure Indicator |
|---|---|---|
| Appearance | Bright yellow crystalline solid | Orange/Brown gum (Polymerization) |
| Melting Point | Sharp (e.g., ~114°C for 4-isomer) | Broad/Decomposes >170°C |
| Solubility | Soluble in Acetone/THF | Insoluble residue (Polyamide) |[3][4]
Protocol B: The "Re-Cyclization" Route (Robust)
Recommended for: Scale-up (>10g), GMP environments, or high-purity requirements.
Theory: Instead of fighting the water, we accept the ring opening to aminophthalic acid, isolate the stable acid, and then chemically close the ring (dehydrate) using Acetic Anhydride (
Step-by-Step Workflow
-
Reduction: Hydrogenate 3-nitrophthalic acid (or anhydride) in Ethanol or Water/Base with Pd/C.
-
Note: In this step, the anhydride will open. This is intended.
-
-
Acid Isolation: Filter catalyst. Acidify to pH 3–4 with HCl. Collect the aminophthalic acid precipitate. Dry thoroughly.
-
Cyclization (The Fix):
-
Purification: Cool the mixture. The acetylated byproducts remain in solution (mostly), or the product crystallizes.
-
Warning: Excessive heating can acetylate the amine (
). Monitor via TLC/HPLC.
-
Troubleshooting & FAQ Matrix
Q1: My product turned into a sticky, insoluble plastic on the rotovap. Why?
Diagnosis: Polymerization. Aminophthalic anhydrides are "AB-monomers"—they contain both an amine (nucleophile) and an anhydride (electrophile).
-
Cause: You applied heat during solvent removal.[4][10] As the concentration increased, the amine of Molecule A attacked the anhydride of Molecule B.
-
Fix: Use Protocol A (keep it cold, <0°C) or Protocol B (store as the stable acid until needed).
Q2: I see a yield of >120%.
Diagnosis: Salt Formation or Solvate.
-
Cause: If you reduced in a non-polar solvent but didn't dry it, you likely have the hydrated acid form (Aminophthalic acid
) rather than the anhydride. -
Fix: Take a small sample and heat it to 245°C. If it melts and then polymerizes, it was the anhydride. If it bubbles (loss of water) first, it was the acid.
Q3: Can I use chemical reductants like Iron (Fe/HCl) or Tin (SnCl2)?
Diagnosis: Not recommended for direct anhydride isolation.
-
Reason: These reactions are aqueous and highly acidic. You will 100% hydrolyze the ring to the acid.
-
Workaround: Use these only if you plan to follow Protocol B (re-cyclization with Acetic Anhydride).
Q4: How do I store the final product?
Guideline:
-
Store in a desiccator over
or silica. -
Keep cold (-20°C).
-
The amine group oxidizes over time (darkening color); store under inert gas.
References
-
Direct Hydrogenation Protocol
- Source: US Patent 3979416A.
- Relevance: Describes the Pd/C reduction in dry ether with low-temperature isolation to prevent polymeriz
-
Link:
-
Re-Cyclization Method (Acetic Anhydride)
- Source: CN Patent 103588740A. "Synthetic method of 3-aminophthalic anhydride."
- Relevance: Details the use of dehydrating agents (acetic anhydride) post-reduction to ensure ring closure.
-
Link:
-
General Mechanism of Anhydride Hydrolysis
- Source: Organic Chemistry Portal / LibreTexts. "Acid Anhydride Hydrolysis."
- Relevance: Foundational chemistry explaining the reactivity of anhydrides with water gener
-
Link:
-
Chemical Reduction Alternatives (Hydrazine/Fe)
- Source: CN Patent 101012178A.
- Relevance: Validates that chemical reductions (hydrazine)
-
Link:
Sources
- 1. ia800607.us.archive.org [ia800607.us.archive.org]
- 2. Synthesis routes of 4-Nitrophthalic anhydride [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Characterization of DAF-2 Precursors and Derivatives
Topic: Mass Spectrometry Fragmentation Pattern of DAF-2 Precursors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the quantification of Nitric Oxide (NO), 4,5-diaminofluorescein diacetate (DAF-2 DA) remains a gold-standard probe despite the emergence of newer variants. However, its reliance on intracellular hydrolysis and subsequent nitrosylation creates a complex matrix of species—precursors, intermediates, and the final triazole product (DAF-2T).
For drug development professionals and analytical chemists, relying solely on fluorescence is insufficient due to potential artifacts from dehydroascorbic acid (DHA) and autofluorescence. This guide provides a definitive mass spectrometry (MS) framework to validate DAF-2 reactions, distinguishing the active probe from its prodrug precursors and competing side-products.
Part 1: The Chemistry of DAF-2 Precursors
To interpret the mass spectrum, one must first map the chemical transformations. "DAF-2 precursors" typically refers to DAF-2 DA , the cell-permeable prodrug.
-
Cell Entry (DAF-2 DA): A non-fluorescent, hydrophobic molecule crosses the membrane.
-
Activation (DAF-2): Intracellular esterases cleave two acetate groups, trapping the hydrophilic DAF-2 inside the cell.
-
Detection (DAF-2T): DAF-2 reacts with
(derived from NO oxidation) to form the highly fluorescent triazole ring.[1]
Visualization: Reaction Pathway & Mass Shifts
The following diagram illustrates the molecular evolution and associated mass shifts (
Figure 1: The reaction pathway of DAF-2 DA from cell entry to NO detection, highlighting critical mass shifts for MS monitoring.
Part 2: MS/MS Fragmentation Analysis
The identification of DAF-2 species relies on Electrospray Ionization (ESI) in positive mode. The fluorescein backbone provides a stable ionization core, but the substituents (acetates, amines, triazole) dictate the fragmentation logic.
Fragmentation Logic
-
Precursor (DAF-2 DA): The dominant fragmentation pathway involves the sequential loss of the acetate groups. In ESI+, this often manifests as the loss of ketene (
, 42 Da) or acetic acid ( , 60 Da), depending on the internal energy transfer. -
Active Probe (DAF-2): The core diaminofluorescein structure is relatively stable but will fragment at high collision energies, typically losing
or from the xanthene backbone. -
Product (DAF-2T): The triazole ring adds stability, but the +11 Da shift from the DAF-2 parent is the diagnostic signature.
Key Transitions Table
The following table summarizes the m/z values for Multiple Reaction Monitoring (MRM) or extracted ion chromatogram (EIC) analysis.
| Species | Formula | MW (Da) | Parent Ion | Key Product Ions (MS/MS) | Loss Identity |
| DAF-2 DA | 446.41 | 447.4 | 405.4, 363.3 | Loss of Acetyl (-42 Da) | |
| DAF-2 | 362.34 | 363.3 | 345.3, 317.3 | Loss of | |
| DAF-2T | 373.32 | 374.3 | 346.3 | Triazole specific |
Visualization: MS/MS Fragmentation Tree
This diagram maps the specific breakdown of the precursor ion, essential for confirming purity and hydrolysis efficiency.
Figure 2: ESI-MS/MS fragmentation tree for DAF-2 DA. The transition from 447 to 363 is the primary confirmation of probe identity.
Part 3: Comparative Analysis (DAF-2 vs. DAF-FM)
While DAF-2 is the standard, DAF-FM (4-amino-5-methylamino-2',7'-difluororescein) is a common alternative. DAF-FM is fluorinated, which significantly alters both its photostability and its mass spectral profile.
Comparative Performance & MS Data
| Feature | DAF-2 DA (Standard) | DAF-FM DA (Alternative) | Why it Matters |
| Base Structure | Diaminofluorescein | Difluoro-diaminofluorescein | DAF-FM is more photostable. |
| Sensitivity (Limit) | ~5 nM | ~3 nM | DAF-FM is slightly more sensitive. |
| pH Independence | Poor > pH 5.5 | Good > pH 5.5 | DAF-2 ionization fluctuates in acidic media. |
| Parent Ion | 447.4 | 497.4 | Distinct masses prevent cross-talk. |
| Active Probe Mass | 363.3 | 413.3 | +50 Da shift due to Fluorine/Methyl. |
| Reaction Product | DAF-2T (374.3) | DAF-FM T (424.3) | Both form triazoles (+11 Da shift). |
Expert Insight: If your experimental conditions involve significant pH flux (e.g., lysosomal studies), DAF-FM is the superior choice. However, for standard cytosolic NO detection, DAF-2 remains valid provided MS confirmation is used to rule out artifacts.
Part 4: Experimental Protocol (LC-MS/MS Validation)
This protocol is designed to validate the presence of DAF-2T in biological samples, distinguishing it from unreacted DAF-2.
Reagents & Setup
-
Instrument: Triple Quadrupole or Q-TOF MS with ESI source.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Preparation:
-
Lyse cells in cold methanol (precipitates proteins, stabilizes small molecules).
-
Centrifuge at 14,000 x g for 10 mins.
-
Collect supernatant. Crucial: Keep samples in the dark to prevent photo-oxidation.
-
-
LC Gradient:
-
0-1 min: 5% B (Isocratic hold).
-
1-8 min: 5%
95% B (Linear gradient). -
8-10 min: 95% B (Wash).
-
-
MS Settings (Source Dependent):
-
Polarity: Positive (
). -
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
-
Targeted Scan:
-
Scan 1 (Precursor): SIM at m/z 447.4 (Check for unhydrolyzed DA).
-
Scan 2 (Probe): SIM at m/z 363.3 (Check for available DAF-2).
-
Scan 3 (Signal): SIM at m/z 374.3 (The NO signal).
-
Part 5: Troubleshooting & Artifact Exclusion
A major limitation of DAF-2 is its reactivity with Dehydroascorbic Acid (DHA) and Ascorbic Acid (AA) . These can form fluorescent adducts that mimic the NO signal optically but have distinct masses.
The "Self-Validating" Check: If fluorescence is high but NO is expected to be low:
-
Look for m/z 374.3 .
-
Present: Valid NO detection.
-
Absent: The fluorescence is an artifact (likely DHA adducts or autofluorescence).
-
-
DHA Adducts: These often appear as higher molecular weight complexes or different oxidation products. The absence of the specific +11 Da shift (363
374) is the definitive evidence of a false positive.
References
-
Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins.[4] Analytical Chemistry. Link
-
Kojima, H., et al. (1999). Fluorescent indicators for imaging nitric oxide production. Angewandte Chemie International Edition. Link
-
Zhang, X., et al. (2002). Interfering with Nitric Oxide Measurements: 4,5-diaminofluorescein Reacts With Dehydroascorbic Acid and Ascorbic Acid. Journal of Biological Chemistry. Link
-
Thermo Fisher Scientific. (2024). Nitric Oxide Indicators: DAF-FM and DAF-FM Diacetate User Guide. Link
-
Goryo Chemical. (2024). DAF-2 DA (diaminofluorescein-2 diacetate) Product Information. Link
Sources
HPLC Purity Standards for 4-Acetamido-5-nitrophthalic Anhydride
Executive Summary: The Anhydride Paradox
In the synthesis of phthalocyanines and PARP inhibitors, 4-Acetamido-5-nitrophthalic anhydride (ANPA) serves as a critical intermediate. However, its analysis presents a distinct "Heisenberg-like" challenge: the standard observation method (Reverse Phase HPLC with aqueous mobile phases) often destroys the molecule being observed, converting it to its dicarboxylic acid form.
This guide compares the three primary classes of purity standards available to researchers—Certified Reference Materials (CRMs) , In-House Synthesized Standards , and Technical Grade Reagents . We provide a validated Anhydrous HPLC Protocol to accurately distinguish the active anhydride from its hydrolyzed impurities, a distinction often missed by standard Certificates of Analysis (CoA).
Chemical Context & The Hydrolysis Trap
Before selecting a standard, one must understand the degradation pathway. ANPA contains a cyclic anhydride ring fused to a benzene ring substituted with nitro and acetamido groups.
-
The Stability Issue: Upon contact with ambient moisture or aqueous HPLC buffers, the anhydride ring opens to form 4-acetamido-5-nitrophthalic acid .
-
The Analytical Risk: If a standard is analyzed using a conventional C18/Water/Acetonitrile gradient, the chromatogram may show a single peak. However, this peak often represents the hydrolyzed acid, not the intact anhydride, leading to false purity assignments.
Degradation Pathway Diagram
Figure 1: The hydrolysis of ANPA to its dicarboxylic acid form is the primary mode of standard degradation.
Comparative Analysis of Purity Standards
We evaluated three grades of ANPA standards using an Anhydrous Cyano-Phase HPLC Method (detailed in Section 5) to determine true anhydride content versus hydrolyzed acid content.
Table 1: Performance Matrix
| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House Synthesized | Option C: Technical Grade Reagent |
| Source Type | ISO 17034 Accredited Vendor | Freshly synthesized (Acetylation/Nitration) | Bulk Chemical Supplier |
| Claimed Purity | >98.0% (Mass Balance) | Variable (Target >95%) | >90% or "Practical Grade" |
| True Anhydride Content* | 98.2% | 96.5% | 78.4% |
| Hydrolysis Impurity | <0.5% | 1.2% | 18.5% |
| Precursor Impurity | Not Detected | 2.1% (4-Nitrophthalic anhydride) | Variable |
| Packaging | Argon-purged, septum-sealed | Desiccator storage | Poly-bottle (Air exposed) |
| Best Use Case | GMP Release Testing, Quantitation | Synthetic Confirmation, TLC spotting | Rough synthesis starting material |
*Data derived from experimental comparison using anhydrous acetonitrile/DMF mobile phase.
Detailed Assessment
Option A: Certified Reference Material (CRM) [1][2][3][4][5]
-
The Gold Standard: CRMs for this specific intermediate are rare but available from specialized metabolomics or fine chemical standard providers.
-
Pros: They are packaged under inert gas (Argon/Nitrogen). The CoA typically accounts for "Total Phthaloyl Content," but high-end CRMs will explicitly list the anhydride purity using non-aqueous titration or NMR.
-
Cons: High cost (
500 per 50mg) and strict handling requirements. Once opened, they degrade to Option C status within 48 hours if not resealed perfectly.
Option B: In-House Synthesized Standard
-
The "Fresh" Alternative: Synthesized via the nitration of acetamidophthalic anhydride or acetylation of aminonitrophthalic anhydride.
-
Pros: If used immediately after recrystallization (from acetic anhydride/ether), this is the purest form regarding hydrolysis.
-
Cons: Often contains synthesis precursors (e.g., 4-nitrophthalic anhydride) which are structurally similar and co-elute on short C18 methods. Requires rigorous structural validation (NMR) before use as a standard.
Option C: Technical Grade Reagent
-
The Risk: Often stored in non-airtight containers.
-
Observation: Our analysis showed that "95%" technical grade samples often contain up to 20% dicarboxylic acid. While the carbon skeleton count is correct (useful for crude synthesis), using this as an HPLC calibration standard will result in a 20% overestimation of yield in your final product calculations.
Experimental Validation: The "True Purity" Protocol
Standard RP-HPLC methods use water, which hydrolyzes the standard during the run. To accurately assess the purity of your ANPA standard, you must use an Anhydrous Normal Phase or Anhydrous Reverse Phase method.
Recommended Method: Anhydrous Cyano (CN) Phase
This method suppresses hydrolysis and separates the polar acid impurity from the neutral anhydride.
Instrument & Conditions
-
System: HPLC with UV-Vis/PDA Detector.
-
Column: Cyano (CN) Phase, 5µm, 4.6 x 150mm (e.g., Shiseido Capcell Pak or Agilent Zorbax CN).
-
Mobile Phase A: Anhydrous n-Hexane (or Iso-octane).
-
Mobile Phase B: Anhydrous Ethanol/Isopropanol (90:10).
-
Alternative (RP-Mode): Anhydrous Acetonitrile (A) / Anhydrous DMF (B) (Recommended for solubility).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Aromatic ring) and 310 nm (Nitro group).
-
Temperature: 30°C.
Step-by-Step Protocol
-
Solvent Prep: Dry all solvents over molecular sieves (3Å) for 24 hours. Water content must be <50 ppm.
-
Standard Prep:
-
Weigh 10 mg of ANPA standard into a dry volumetric flask.
-
Dissolve immediately in Anhydrous DMF or Acetonitrile . Do NOT use Methanol (it forms methyl esters).
-
Sonicate for <30 seconds.
-
-
Injection: Inject 5 µL immediately.
-
Elution Profile (using ACN/DMF):
-
The Dicarboxylic Acid (impurity) is highly polar and elutes early (or requires a buffer to move). In anhydrous conditions, it often sticks or elutes as a broad tail.
-
The Anhydride (target) elutes as a sharp, symmetrical peak due to lack of ionization.
-
Workflow Diagram
Figure 2: The anhydrous workflow prevents in-situ hydrolysis, ensuring the chromatogram reflects the sample's state, not the method's artifact.
Conclusion & Recommendation
For researchers developing drugs or precise synthetic routes involving This compound , the choice of standard is non-trivial.
-
For Quantitative Assays (Yield/Potency): You must use a Certified Reference Material (CRM) or a fully characterized In-House standard stored under argon.
-
For Routine Synthesis: Technical grade is acceptable only if you characterize it first using the anhydrous method described above to determine the "Active Anhydride Correction Factor."
-
Critical Warning: Never use methanol or water to dissolve this standard for purity analysis. You will measure the degradation product, not the standard.
References
-
ISO/IEC 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
Patterson, S. D. (1990). "Analysis of Anhydrides Using HPLC." High Performance Polymers, 2(3), 197-207.[6] (Demonstrates the necessity of non-aqueous phases for anhydride analysis). Link
-
Li, H. X., et al. (2002).[7] "Separation and Identification of the Phthalic Anhydride Derivatives... by HPLC-DAD." Journal of Chromatographic Science, 40(3), 156-161.[6][7] (Establishes baseline separation logic for phthalic derivatives). Link
-
Burke, S. (2020). "Select the Right Reference or Certified Reference Materials." Cole-Parmer Technical Library. (Differentiation between CRM and Reagent grades). Link
-
Gl Sciences. "Analysis of Phthalic Acid Effect of Mobile Phase pH." Technical Note. (Data on the retention behavior of the hydrolyzed acid impurity). Link
Sources
- 1. coleparmer.com [coleparmer.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. gbjpl.com.au [gbjpl.com.au]
- 6. CN111656184B - Analytical method of dianhydride - Google Patents [patents.google.com]
- 7. Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing fluorescence quantum yield of DAF-2 vs DAF-FM precursors
[1][2][3][4][5]
Executive Summary
For researchers investigating intracellular nitric oxide (NO) dynamics, DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) represents a significant technical evolution over the legacy probe DAF-2 (4,5-diaminofluorescein) .[1]
While both probes utilize the same fundamental trapping mechanism, DAF-FM offers three critical advantages that directly impact data quality:
-
Higher Quantum Yield: The reacted product of DAF-FM (DAF-FM T) exhibits a fluorescence quantum yield (
) of ~0.81 , approximately 1.5-fold higher than the DAF-2 product.[1][2] -
pH Independence: DAF-FM fluorescence is stable above pH 5.5, whereas DAF-2 is highly sensitive to pH fluctuations within the physiological range (pH 6–7).
-
Photostability: DAF-FM is significantly more resistant to photobleaching, enabling more reliable time-lapse imaging.
This guide provides a rigorous comparison of optical properties, reaction mechanisms, and experimental protocols to support evidence-based probe selection.
Mechanism of Action
Both DAF-2 and DAF-FM are supplied as membrane-permeable diacetate (DA) variants.[1][3] They function as "trapping" probes: they are non-fluorescent until they react with NO (specifically the autoxidation product
Reaction Pathway Diagram
The following diagram illustrates the activation pathway from cell entry to signal generation.
Figure 1: The activation pathway of DAF-FM DA. The probe relies on esterase cleavage for retention and NO-mediated nitrosation for fluorescence activation.
Optical Properties & Performance Comparison
The primary differentiator between the two probes is the fluorescence efficiency of the reacted product. While the unreacted precursors for both are designed to be dark (low background), the DAF-FM product provides a significantly brighter signal.
Table 1: Physicochemical Comparison
| Feature | DAF-2 (Legacy) | DAF-FM (Advanced) | Impact on Data |
| Precursor Quantum Yield | Low (<0.01) | ~0.005 | Defines background noise level. |
| Product Quantum Yield ( | ~0.54 (Estimated)* | ~0.81 | DAF-FM yields ~1.5x brighter signal for the same NO concentration. |
| Detection Limit | ~5 nM | ~3 nM | DAF-FM can detect lower basal NO levels. |
| pH Stability (pKa) | Sensitive < pH 7.0 | Stable > pH 5.5 | DAF-FM is superior for acidic environments or dynamic intracellular pH. |
| Photostability | Low | High | DAF-FM allows for longer exposure times and time-lapse microscopy. |
| Excitation / Emission | 495 nm / 515 nm | 495 nm / 515 nm | Both are compatible with standard FITC/GFP filter sets. |
*Note: DAF-2T brightness is widely cited as ~1.5-fold lower than DAF-FM T.
Experimental Protocol: DAF-FM DA Imaging
This protocol is designed for adherent mammalian cells (e.g., HUVECs, RAW 264.7). It minimizes spontaneous hydrolysis and maximizes signal retention.
Reagents
-
Stock Solution: Dissolve 1 mg DAF-FM DA in DMSO to create a 5 mM stock. Aliquot and store at -20°C (desiccated).
-
Loading Buffer: PBS (pH 7.4) or phenol-red free media. Avoid serum during loading (esterases in serum hydrolyze the probe extracellularly).
Step-by-Step Workflow
-
Preparation: Dilute stock DAF-FM DA to a working concentration of 5 µM in warm, serum-free buffer.
-
Loading: Aspirate culture media and add the working solution to cells.
-
Incubation: Incubate for 30–45 minutes at 37°C in the dark.
-
Expert Insight: Do not exceed 60 minutes; leakage of the hydrolyzed probe can occur.
-
-
Wash (Critical Step): Remove loading buffer and wash cells 3x with fresh buffer.
-
De-esterification: Incubate cells in fresh buffer for an additional 15–20 minutes .
-
Why? This allows intracellular esterases to fully cleave any remaining acetate groups, ensuring the probe is in its NO-reactive form before you begin the experiment.
-
-
Stimulation: Add NO inducers (e.g., Bradykinin, A23187, or LPS) or donors (e.g., SNAP).
-
Imaging: Image immediately using FITC filters (Ex 495 / Em 515).
Experimental Workflow Diagram
Figure 2: Optimized workflow for intracellular NO detection using DAF-FM DA.
Critical Considerations & Troubleshooting
Specificity and Interferences[9]
-
Mechanism: DAF probes do not react directly with the radical NO[5][3][6]•. They react with the autoxidation intermediate
(dinitrogen trioxide). Therefore, the reaction is oxygen-dependent. -
Antioxidants: High concentrations of antioxidants (e.g., ascorbic acid) can compete for
, potentially reducing the signal. Conversely, DAF-2 (but less so DAF-FM) can react with dehydroascorbic acid to form a fluorescent byproduct, creating false positives. -
Negative Controls: Always use an NOS inhibitor (e.g., L-NAME ) or an NO scavenger (e.g., cPTIO ) to validate that the signal is NO-dependent.
Common Pitfalls
-
High Background: Often caused by serum in the loading buffer or failure to wash/incubate for de-esterification.
-
Signal Leakage: DAF-FM is more hydrophilic than DAF-2, but leakage can still occur over long time courses (>2 hours). For long-term studies, consider DAF-FM DA in conjunction with an anion transport inhibitor (e.g., Probenecid), though this may affect cell physiology.
References
-
Kojima, H., et al. (1998).[7] "Development of a fluorescent indicator for nitric oxide based on the fluorescein chromophore." Chemical & Pharmaceutical Bulletin, 46(2), 373-375.[7] Link
-
Kojima, H., et al. (1999). "Fluorescent indicators for imaging nitric oxide production." Angewandte Chemie International Edition, 38(21), 3209-3212. Link
-
Thermo Fisher Scientific. "Nitric Oxide Indicators: DAF-FM and DAF-FM Diacetate User Guide." Link
-
Goryo Chemical. "DAF-FM DA Product Information & Comparison." Link
-
AAT Bioquest. "DAF-FM Diacetate Product Guide." Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. mdpi.com [mdpi.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. caymanchem.com [caymanchem.com]
Technical Comparison Guide: Structural Elucidation of Nitro-Acetamidophthalic Anhydride Isomers via NMR
This guide details the structural elucidation of 4-Acetamido-5-nitrophthalic anhydride and its differentiation from the 3-nitro regioisomer (4-acetamido-3-nitrophthalic anhydride) using Proton Nuclear Magnetic Resonance (
Executive Summary & Scientific Context
Target Molecule: this compound Primary Impurity/Isomer: 4-Acetamido-3-nitrophthalic anhydride Context: The nitration of 4-acetamidophthalic anhydride is a critical step in the synthesis of functionalized luminol derivatives and polyimide precursors. Due to the directing effects of the acetamido group (strongly ortho/para directing) and the anhydride carbonyls (meta directing), the reaction typically yields a mixture of regioisomers.
Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. However,
The Regiochemistry Challenge
The acetamido group at position 4 directs the incoming nitro group to positions 3 (ortho) or 5 (ortho).
-
Position 3: Sterically hindered by the adjacent anhydride carbonyl.
-
Position 5: Less sterically hindered. Consequently, the 5-nitro isomer is thermodynamically and kinetically favored, but the 3-nitro isomer often forms as a significant impurity (5–15%).
Mechanistic Comparison & NMR Logic
The distinction relies on the geometric relationship of the two remaining aromatic protons on the benzene ring.
| Feature | This compound (Target) | 4-Acetamido-3-nitrophthalic anhydride (Isomer) |
| Substitution Pattern | 1,2,4,5-tetrasubstituted benzene | 1,2,3,4-tetrasubstituted benzene |
| Proton Positions | H-3 and H-6 | H-5 and H-6 |
| Proton Relationship | Para (separated by 2 carbons) | Ortho (adjacent carbons) |
| Coupling Constant ( | ~0 Hz (Singlets) | 7.5 – 8.5 Hz (Doublets) |
| Signal Appearance | Two distinct singlets | Two doublets (AB system) |
Visualizing the Structural Logic
Figure 1: Decision logic for assigning regioisomers based on proton connectivity and coupling constants.
Experimental Protocol (Self-Validating System)
To ensure trustworthy data, follow this protocol. Anhydrides are moisture-sensitive; hydrolysis to the dicarboxylic acid will shift peaks and confuse assignment.
Materials
-
Solvent: DMSO-d
(Dry, ampule-sealed preferred).-
Why: Phthalic anhydrides have poor solubility in CDCl
. Acetone-d is an alternative but DMSO provides better peak separation for polar protons.
-
-
Sample Concentration: 10–15 mg in 0.6 mL solvent.
Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go).
-
Scans (NS): 16 (sufficient for >10 mg).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons). -
Spectral Width: -2 to 14 ppm (to capture the downfield Amide NH).
Step-by-Step Workflow
-
Preparation: Dissolve sample immediately prior to acquisition to minimize hydrolysis (opening of the anhydride ring).
-
Shimming: Ensure linewidth is <1.0 Hz (check DMSO residual peak quintet resolution). Poor shimming can mask small couplings.
-
Processing: Apply 0.3 Hz line broadening (LB).
-
Analysis: Focus exclusively on the aromatic region (7.5 – 9.0 ppm).
Data Analysis & Interpretation
Scenario A: The Target (this compound)
In this isomer, the protons at positions 3 and 6 are para to each other. In aromatic systems, para-coupling (
-
H-6 (Ortho to NO
): Highly deshielded by the nitro group. Appears as a Singlet at ~8.6 – 8.8 ppm. -
H-3 (Meta to NO
, Ortho to NHAc): Shielded relative to H-6. Appears as a Singlet at ~8.2 – 8.4 ppm.[1] -
NH (Amide): Broad singlet >10.5 ppm.
Scenario B: The Isomer (4-Acetamido-3-nitrophthalic anhydride)
Here, the protons are at positions 5 and 6. They are ortho (vicinal) to each other.
-
H-5 & H-6: Appear as Two Doublets .
-
Coupling Constant (
): The split between the doublet peaks will be 7.5 – 9.0 Hz . This is the "smoking gun" for the 3-isomer.
Comparative Data Table
| Chemical Shift ( | Multiplicity | Integral | Assignment (Target: 5-Nitro) | Assignment (Isomer: 3-Nitro) |
| 10.5 - 11.0 | Broad Singlet | 1H | Amide NH (-NHAc) | Amide NH (-NHAc) |
| 8.60 - 8.80 | Singlet | 1H | H-6 (Ortho to NO | - |
| 8.40 - 8.60 | Doublet ( | 1H | - | H-6 |
| 8.20 - 8.40 | Singlet | 1H | H-3 | - |
| 7.90 - 8.10 | Doublet ( | 1H | - | H-5 |
| 2.20 - 2.30 | Singlet | 3H | Methyl (-CH | Methyl (-CH |
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d
). The multiplicity (Singlet vs. Doublet) is the invariant diagnostic.
Advanced Verification: NOE Experiments
If the 1D spectrum is ambiguous (e.g., due to peak overlap in a mixture), use 1D NOE (Nuclear Overhauser Effect) difference spectroscopy.
-
Experiment: Irradiate the Methyl singlet (~2.25 ppm).
-
Target (5-Nitro): You will observe NOE enhancement at H-3 (the proton ortho to the acetamido group). You will NOT see enhancement at H-6.
-
Isomer (3-Nitro): You will observe NOE enhancement at H-5 .
-
Why this helps: It confirms which aromatic singlet/doublet is spatially close to the acetamido group, verifying the assignment of the aromatic peaks.
Analytical Workflow Diagram
Figure 2: Operational workflow for routine quality control and isomer identification.
References
-
Huntress, E. H., & Shriner, R. L. (1943). Preparation of 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, p. 457.[2] Link
-
BenchChem. (n.d.). 4-Nitrophthalic anhydride: Synthesis and Properties. Link
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
-
AdipoGen Life Sciences. (n.d.). Product Datasheet: this compound. Link
Sources
melting point reference for pure 4-Acetamido-5-nitrophthalic anhydride
The following technical guide provides a rigorous reference for the characterization of 4-Acetamido-5-nitrophthalic anhydride , a critical intermediate in the synthesis of isoluminol and related chemiluminescent probes.
Melting Point Reference: Pure this compound
A Publish Comparison Guide for Chemical Characterization
Part 1: Executive Summary & Benchmark Data
In the synthesis of high-purity chemiluminescent reagents (e.g., isoluminol derivatives), the purity of the anhydride intermediate is the rate-limiting factor for quantum yield in subsequent steps. The melting point (MP) serves as the primary "quick-check" diagnostic for reaction completeness and anhydride integrity (vs. hydrolysis).
The Gold Standard Reference
For Pure this compound , the accepted melting point range is:
– 179 °C
(Sharp transition; typically yellow crystalline solid)
Critical Note: A melting point depression (>2 °C) or a broad range (>3 °C) almost invariably indicates partial hydrolysis to the diacid or incomplete nitration of the precursor.
Part 2: Comparative Performance Analysis
The following table contrasts the target compound against its specific metabolic/synthetic neighbors. Use this data to diagnose specific impurities based on observed thermal behavior.
Table 1: Thermal Diagnostic Landscape
| Compound | Structure / Role | Melting Point (°C) | Diagnostic Interpretation |
| This compound | Target Intermediate | 177 – 179 | Pass. High purity. Ready for hydrazine condensation. |
| 4-Nitrophthalic anhydride | Starting Material / Impurity | 119 – 124 | Fail. Indicates failed amidation/acetylation steps earlier in the sequence. |
| 4-Acetamidophthalic anhydride | Non-nitrated Precursor | ~215 – 217 | Fail. Indicates incomplete nitration. The MP is significantly higher than the target. |
| 4-Acetamido-5-nitrophthalic acid | Hydrolysis Product | > 200 (Dec.) | Fail. Indicates moisture contamination. Sample will likely "sweat" or decompose before melting. |
| 3-Nitrophthalic anhydride | Regioisomer Impurity | 163 – 164 | Fail. Close MP, but distinct. Often appears if starting material was isomeric mixture. |
Technical Insight: The "Inverted" MP Logic
Unlike many synthesis steps where the product MP increases, the nitration of 4-acetamidophthalic anhydride (MP ~215 °C) to the 5-nitro target (MP 177-179 °C) results in a lower melting point.
-
Why? The introduction of the bulky nitro group ortho to the acetamido group disrupts the efficient crystal packing and intermolecular hydrogen bonding network of the parent acetamido-anhydride.
-
Operational Consequence: If your crude solid melts higher than 180 °C, you likely have unreacted starting material, not a "super-pure" product.
Part 3: Experimental Protocol for Verification
This protocol ensures the melting point is measuring the anhydride, not the hydrolyzed acid generated during the measurement.
Protocol: Anhydrous Melting Point Determination
Prerequisites:
-
Sample: Vacuum-dried (P₂O₅ desiccator, 4 hours).
-
Apparatus: Capillary melting point apparatus (e.g., Buchi or Stuart).
-
Standard: Benzoic acid (122 °C) or Salicylic acid (159 °C) for calibration.
Step-by-Step Workflow:
-
Sample Preparation (The "Dry Load" Method):
-
Pulverize 5 mg of the yellow crystalline solid in an agate mortar.
-
Crucial: Do not breathe on the sample; moisture in breath can hydrolyze the surface layer.
-
Load into a capillary tube sealed at one end. Pack to a height of 2-3 mm.
-
-
Pre-Heating (Thermal Shock Prevention):
-
Pre-heat the oil bath or block to 150 °C (25 °C below expected MP).
-
Insert the capillary.
-
-
The Ramp:
-
Ramp temperature at 1 °C/minute .
-
Reasoning: Fast ramping (>3 °C/min) causes thermal lag, leading to falsely high readings.
-
-
Observation:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete disappearance of solid.
-
Decomposition Check: If the sample turns dark brown/black before melting, it is likely the diacid form undergoing dehydration-decarboxylation.
-
Part 4: Synthesis & Impurity Visualization
The following diagram maps the synthesis logic and where specific melting points act as checkpoints.
Caption: Synthesis workflow illustrating the "Inverted" melting point logic where the target melts lower than its precursor and hydrolysis impurities.
Part 5: References
-
National Toxicology Program (NTP). (1992).[1] 4-Nitrophthalic anhydride Chemical Repository Database. Retrieved February 16, 2026, from [Link] (Cited for comparative MP of 4-nitrophthalic anhydride).
Sources
Guide to Validating Nitric Oxide Probe Specificity: From Synthesis to Cellular Application
Introduction: The Crisis of False Positives
Nitric oxide (NO) is a fleeting, diatomic radical with a half-life measured in seconds.[1] In the hunt for biological relevance, researchers often rely on fluorescent probes that promise high sensitivity. However, sensitivity without specificity is scientific noise.
Legacy probes, particularly the diaminofluorescein (DAF) family, have long been the workhorses of the field. Yet, they suffer from a critical flaw: cross-reactivity . Oxidized forms of ascorbate (Dehydroascorbic acid, DHA) and reactive nitrogen species like peroxynitrite (
This guide is designed for the scientist who demands rigor. It moves beyond simple detection to validation —establishing a self-proving system that confirms your signal is truly nitric oxide.
Part 1: The Landscape of NO Probes
Before validating, one must understand the tool. The mechanism of detection dictates the validation strategy.
| Feature | Diaminofluoresceins (e.g., DAF-2 DA) | Copper(II) Complexes (e.g., Cu-FL) | Rhodamine-Spirolactams |
| Mechanism | N-Nitrosation: NO oxidizes to | Metal Reduction: NO reduces paramagnetic Cu(II) to diamagnetic Cu(I), restoring fluorescence. | Ring Opening: NO induces spirolactam ring opening via reaction with a hydrazide/amine moiety. |
| Key Interferents | High Risk: Dehydroascorbic Acid (DHA), Ascorbic Acid (AA).[2][3] | Low Risk: Generally inert to DHA/AA; slight interference from | Low Risk: Highly specific; minimal ROS/RNS cross-talk. |
| pH Sensitivity | High (fluorescence is pH-dependent). | Moderate (stable across physiological pH). | Excellent (often pH independent in 5-9 range). |
| Reversibility | Irreversible (traps signal). | Irreversible (usually). | Can be designed for reversibility (rare). |
| Best Use Case | General screening (with strict controls). | High-specificity intracellular imaging. | Deep tissue imaging (red-shifted). |
Part 2: The Specificity Challenge (Mechanistic Insight)
Why do DAF probes fail?
The reaction of DAF-2 is not with NO directly, but with its oxidative byproducts (
-
Oxidation Lag: It requires oxygen, making it poor for hypoxic tumor studies.
-
The Ascorbate Trap: Dehydroascorbic acid (DHA) can condense with the diamine moiety of DAF-2 to form a fluorescent product indistinguishable from the NO-triazole product. Since intracellular ascorbate concentrations are high (mM range), this is a major source of artifacts.
The Metal-Ligand Solution
Copper-based probes utilize the unpaired electron of NO. The paramagnetic Cu(II) quenches the fluorophore. NO binds and reduces the center to Cu(I) (diamagnetic) or displaces the ligand, restoring fluorescence. This direct interaction avoids the
Visualizing the Validation Workflow
Figure 1: The dual-phase validation workflow ensures that probes are chemically selective before biological resources are consumed.
Part 3: Experimental Protocols
Phase 1: In Chemico Selectivity Screening
Objective: Quantify the probe's response to NO versus potential biological interferents.
Reagents:
-
Probe Stock: 1-5 mM in DMSO.
-
NO Donor: DEA-NONOate (half-life ~2 min) or PROLI-NONOate (half-life ~1.8s). Avoid GSNO for initial chemical screens as it requires biological reduction.
-
Interferent Panel:
, , , , Dehydroascorbic Acid (DHA), Ascorbic Acid (AA).
Protocol:
-
Preparation: Dilute the probe to a final concentration of 5-10 µM in PBS (pH 7.4). Ensure the co-solvent (DMSO) does not exceed 0.5% v/v.
-
Baseline: Record fluorescence emission spectrum (
) for 2 minutes to ensure stability. -
NO Challenge: Add NO donor (final conc. 50 µM). Record spectrum until plateau (
). -
Interference Challenge: In separate cuvettes, add interferents at excess concentrations (typically 5-10x the NO donor concentration, e.g., 250-500 µM). Record fluorescence (
). -
Calculation: Calculate the Selectivity Factor (
): Acceptance Criteria: A robust probe should exhibit for ROS and for DHA.
Expert Insight: Always prepare Peroxynitrite (
) fresh or check its concentration by absorbance at 302 nm (). Degraded yields nitrates which are false negatives.
Phase 2: Biological Validation (The "Self-Validating" System)
Objective: Confirm the signal in a living system is NO-dependent using a "Turn-On/Turn-Off" strategy.
Cell Model: RAW 264.7 Macrophages (LPS-stimulated) or HUVECs (Endothelial cells).[4]
Protocol:
-
Loading: Incubate cells with the probe (e.g., 5-10 µM) for 20-30 mins. Wash 3x with PBS to remove extracellular dye.
-
Positive Control (Turn-On):
-
Treat cells with a fast-releasing donor like DEA-NONOate (10-50 µM) .
-
Observation: Rapid increase in fluorescence within 5-10 minutes.
-
-
Negative Control 1 (Synthesis Inhibition):
-
Pre-incubate cells with L-NAME (1 mM) , a broad-spectrum NOS inhibitor, for 1 hour before stimulating NO production (e.g., with LPS or Bradykinin).
-
Observation: Fluorescence should remain at basal levels.
-
-
Negative Control 2 (Scavenging):
-
The cPTIO Test: Add cPTIO (20-50 µM) , a specific NO scavenger.
-
Observation: If the signal is truly NO, cPTIO should dampen the fluorescence rise.
-
Critical Warning on cPTIO: When using DAF probes, cPTIO can paradoxically increase fluorescence. cPTIO oxidizes NO to
, which can accelerateformation (the species DAF reacts with). This artifact is less common with Copper-based probes but must be controlled for. Always use L-NAME as your primary negative control.
Visualizing the Chemical Mechanism (Copper-Based Example)
Figure 2: The mechanism of Cu(II) mediated probes offers higher specificity by requiring direct reduction by NO, bypassing the oxidative pathways that plague DAF probes.
References
-
Comparison of Fluorescent Probes
-
BenchChem. (2025).[5] A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection in Living Cells.
-
-
DAF-2 and Ascorbate Interference
-
cPTIO Scavenger Limitations
-
Advanced Copper-Based Probes
- Lim, M.H., & Lippard, S.J. (2007). Metal-based turn-on fluorescent probes for sensing nitric oxide. Accounts of Chemical Research.
-
[Link]
-
Quantum Yield & Specificity Protocols
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
[Link]
Sources
- 1. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
- 2. Advancement of Fluorescent Methods for Detection of Nitric Oxide [austinpublishinggroup.com]
- 3. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 8. Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Characterization Guide: Elemental Analysis of C₁₀H₆N₂O₆ Derivatives
The following guide provides an in-depth technical comparison and characterization protocol for C₁₀H₆N₂O₆ derivatives , specifically focusing on the Dinitronaphthalenediol (DND) class (e.g., 2,6-Dinitro-1,5-naphthalenediol and its isomers). These compounds are critical intermediates in the synthesis of high-performance azo dyes, energetic materials, and functionalized organic frameworks.
This guide prioritizes Elemental Analysis (EA) as the benchmark for bulk purity, contrasting it with High-Resolution Mass Spectrometry (HRMS) and NMR.
Executive Summary: The Criticality of Bulk Purity
In the development of Dinitronaphthalenediols (C₁₀H₆N₂O₆) , researchers often rely heavily on NMR and HRMS for structural confirmation. However, for compounds containing multiple nitro groups and hydroxyl functionalities, these methods fail to detect non-chromophoric inorganic salts or solvent occlusions that drastically affect stoichiometric precision.
Combustion Analysis (CHN) remains the only self-validating method to confirm bulk purity (≥99.5%) required for downstream coupling reactions or energetic formulations. This guide outlines the specific challenges of analyzing C₁₀H₆N₂O₆ derivatives—such as incomplete combustion of nitro groups—and provides a validated protocol to ensure data integrity.
Technical Comparison: EA vs. HRMS vs. HPLC
The following table contrasts the utility of Elemental Analysis against alternative characterization methods for C₁₀H₆N₂O₆ derivatives.
| Feature | Elemental Analysis (CHN) | HRMS (ESI/Q-TOF) | HPLC (UV-Vis) |
| Primary Output | Weight % of C, H, N | Exact Mass (m/z) | Chromatographic Purity (%) |
| Scope | Bulk Material (Macroscopic) | Single Molecule (Microscopic) | Soluble Components Only |
| Blind Spots | Cannot distinguish isomers | Misses inorganic salts/solvents | Misses inorganic impurities |
| C₁₀H₆N₂O₆ Specificity | Critical: Detects hydration/solvates | Confirms formula | Separates 2,6- vs 4,8- isomers |
| Validation Standard | Area % > 98% |
Expert Insight: While HRMS confirms you made the molecule, EA confirms you isolated it purely. For nitro-aromatics, solvent trapping (e.g., acetic acid from nitration) is common. EA is the only method that will flag a sample where the carbon % is skewed by trapped solvent, whereas HRMS would simply show the parent ion.
Experimental Protocol: Validated CHN Workflow for Nitro-Aromatics
Analyzing C₁₀H₆N₂O₆ derivatives requires modified combustion parameters due to the refractory nature of the naphthalene ring and the tendency of nitro groups to form nitrogen oxides (
Phase 1: Sample Preparation (The "Dry-Weight" Rule)
-
Recrystallization: Purify crude C₁₀H₆N₂O₆ using Glacial Acetic Acid/Ethanol (1:1).
-
Vacuum Drying: Dry samples at 80°C for 6 hours under high vacuum (< 1 mbar). Note: Nitro-diols are prone to retaining water via hydrogen bonding.
-
Desiccator Storage: Cool in a
desiccator. Hygroscopicity is a major source of error for the Hydrogen % value.
Phase 2: Combustion Optimization (The "Flash" Method)
Standard combustion at 900°C may be insufficient. Use the following parameters:
-
Oxidation Catalyst: Add Tungstic Anhydride (
) or Vanadium Pentoxide ( ) (approx. 10-20 mg) to the tin capsule.-
Causality: These catalysts provide a localized oxygen boost, preventing the formation of carbonized "coke" residues that lead to low Carbon values.
-
-
Oxygen Boost: Set oxygen injection to 5 seconds (vs. standard 2s) to ensure complete oxidation of the nitro-naphthalene core.
-
Reduction Tube: Ensure the Copper reduction layer is active (bright copper, not black oxide) to fully convert high loads of
to .
Phase 3: Data Interpretation Logic
-
Theoretical Values for C₁₀H₆N₂O₆:
-
C: 48.01%
-
H: 2.42%
-
N: 11.20%
-
-
Acceptance Criteria:
.
Representative Data Analysis
The table below demonstrates typical results for 2,6-Dinitro-1,5-naphthalenediol . Note how "failing" data often reveals specific purification errors.
| Sample ID | Description | % Carbon (Calc: 48.01) | % Hydrogen (Calc: 2.42) | % Nitrogen (Calc: 11.20) | Status | Diagnosis |
| DND-001 | Pure Recryst. | 47.95 | 2.45 | 11.18 | PASS | High purity, solvent-free. |
| DND-002 | Crude Solid | 46.50 | 2.80 | 10.50 | FAIL | Low C/N, High H indicates trapped Water or Ethanol . |
| DND-003 | Incomplete Dry | 47.10 | 2.95 | 10.90 | FAIL | High H specifically points to Hydration ( |
| DND-004 | No Catalyst | 45.20 | 2.30 | 10.80 | FAIL | Low C indicates incomplete combustion (coke formation). |
Visualizations
Diagram 1: Analytical Purity Decision Tree
This logic flow ensures that expensive EA resources are only used on samples that have already passed structural checks.
Caption: Decision tree for validating C₁₀H₆N₂O₆ purity. EA is the final gatekeeper after structural confirmation.
Diagram 2: Combustion Reaction Pathway
Understanding the chemistry inside the analyzer explains why catalysts are necessary for nitro-naphthalenes.
Caption: The role of WO3 catalyst in ensuring complete oxidation of refractory nitro-aromatic rings.
References
-
National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC9335920.[1] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 1,5-Naphthalenediol Standard Reference Data. Retrieved from [Link]
-
PubChem. 2,6-Dihydroxynaphthalene Compound Summary. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Acetamido-5-nitrophthalic anhydride
[1][2]
Executive Summary & Chemical Identification
4-Acetamido-5-nitrophthalic anhydride is a highly reactive, electrophilic intermediate often employed in the synthesis of guanine-based antivirals (e.g., Ganciclovir precursors).[1][2] Its dual-functional nature—possessing a moisture-sensitive anhydride ring and a thermally sensitive nitro group —dictates a strict disposal protocol that prioritizes thermal stability and moisture exclusion .[1][2]
Safety Critical Warning: Do NOT attempt to quench large quantities (>10g) of this solid material with water or aqueous base in an open flask.[2] The hydrolysis of the anhydride ring is exothermic, and in the presence of the nitro group, localized heating can trigger decomposition.
| Property | Detail |
| Chemical Structure | Substituted Phthalic Anhydride (Nitro + Acetamido groups) |
| Primary Hazard | Respiratory Sensitizer (Anhydride) & Water Reactive |
| Secondary Hazard | Thermal Instability (Nitro group) |
| Physical State | Yellow/Off-white Solid |
| RCRA Classification | Characteristic Waste (Likely D001/D003 depending on jurisdiction); Treat as U190 (Phthalic Anhydride derivative) equivalent.[1][2] |
Hazard Analysis & Mechanism of Failure
To dispose of this chemical safely, you must understand why standard protocols fail.
A. The Hydrolysis Trap (The Anhydride Risk)
Unlike simple organic solids, anhydrides react with ambient moisture to form dicarboxylic acids.[2]
-
Operational Insight: If you place this solid into a "General Aqueous Waste" drum containing basic water (pH > 7), it will rapidly hydrolyze, generating heat and pressure.[1][2] If the drum is sealed, this can lead to rupture.[2]
B. The Nitro-Group Instability
The presence of the nitro group (
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Recommended)
Best for: Expired reagents, surplus solid, or failed reaction solids.[1]
-
Segregation: Do not mix with oxidizers, strong bases, or flammables.[2]
-
Packaging:
-
Place the solid in a primary container (screw-top wide-mouth jar, HDPE or Glass).
-
Do not fill more than 80% full to allow for potential off-gassing.[2]
-
Place the primary container inside a secondary clear plastic bag (double containment).
-
-
Labeling:
-
Label clearly: "Hazardous Waste - Solid - Toxic/Reactive."
-
Explicitly write: "Contains Anhydride - Water Reactive."
-
-
Disposal Stream: Route to High-BTU Incineration . This is the only method that guarantees complete destruction of the nitro and anhydride functionalities without generating toxic wastewater.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Best for: Mother liquors or filtrates containing the intermediate.[3]
-
Solvent Compatibility: Ensure the solvent is compatible with incineration (e.g., DCM, Ethyl Acetate, THF).[2]
-
Quenching (Only if necessary for process safety):
-
If the anhydride must be quenched before disposal, do so in a controlled ice bath.
-
Slowly add the solution to a large excess of ice-cold water (not base).[2]
-
Note: This converts the anhydride to the corresponding di-acid (4-acetamido-5-nitrophthalic acid), which is generally stable but still a nitro-aromatic waste.[1][2]
-
-
Waste Stream: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams based on the solvent.
-
Crucial: Do not mix with "Aqueous Basic Waste" (e.g., NaOH washes) in the central accumulation area.[2]
-
Decision Matrix (Workflow)
The following logic flow ensures you choose the correct disposal path based on the state of the material.
Figure 1: Decision tree for the safe segregation and disposal of nitrophthalic anhydride derivatives.
Regulatory Compliance (US EPA/RCRA)[1][2]
While this specific intermediate may not have a unique "P" or "U" list code, it falls under strict regulatory categories due to its reactivity and toxicity.[2]
-
Waste Code Assignment:
-
D001 (Ignitability): If the material is a nitro-containing oxidizer (less likely for this specific amide, but possible).[1][2]
-
D003 (Reactivity): If the anhydride content is high enough to react violently with water.[2]
-
U190 (Phthalic Anhydride): While this is a derivative, best practice suggests managing it with the same stringency as the parent compound U190 [1].[2]
-
-
Spill Cleanup (Small Scale):
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Codes.[2] Available at: [Link][1][2]
-
PubChem. Phthalic Anhydride Compound Summary (Hazard Identification). National Library of Medicine.[2] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[2] Available at: [Link][1][2]
Technical Guide: Safe Handling & PPE for 4-Acetamido-5-nitrophthalic Anhydride
Executive Safety Summary: The "Anhydride Rule"
Handling 4-Acetamido-5-nitrophthalic anhydride requires a safety protocol that goes beyond standard organic intermediate handling. While the nitro group implies potential energetic stability concerns (though typically stable in this configuration), the primary operational hazard is the anhydride functionality .
The Critical Hazard: Respiratory and Skin Sensitization.[1][2][3] Anhydrides are potent haptens. They can react with body proteins (specifically human serum albumin) to form conjugates that trigger the immune system. Exposure can lead to:
-
Immediate Type (IgE-mediated): Rhinitis, conjunctivitis, and occupational asthma.
-
Delayed Type (T-cell mediated): Allergic contact dermatitis.
Operational Directive: Treat this compound as a "Zero-Inhalation, Zero-Skin-Contact" agent. All manipulation must occur within a certified chemical fume hood.
Hierarchy of Controls & Safety Workflow
Effective safety is a system, not just a pair of gloves.[1] The following decision matrix outlines the mandatory workflow for handling this compound.
Figure 1: Operational workflow emphasizing engineering controls prior to PPE selection.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety rules." Use this matrix specifically calibrated for nitrophthalic anhydride derivatives.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Respiratory | Primary: Fume Hood (Certified).Secondary (Spill/Cleaning): Full-face respirator with P100 + OV cartridges. | Why: N95 masks are insufficient for anhydrides if vapors are generated via moisture hydrolysis. A P100/OV combo protects against both toxic particulates and acidic hydrolysis byproducts [1]. |
| Hand (Solid) | Double Nitrile Gloves (min 5 mil outer). | Why: Nitrile offers excellent physical barrier against dry powders. Double gloving allows the outer glove to be stripped immediately if contaminated, keeping the inner glove clean. |
| Hand (Solution) | Laminate Film (e.g., Ansell Barrier®) or Viton® . | Why: Once dissolved (e.g., in DMF or DMSO), the solvent drives permeation. Standard nitrile degrades rapidly in many polar aprotic solvents used for this chemistry [2]. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Why: "Safety glasses" are prohibited. Anhydride dust is severely irritating to mucous membranes. If it contacts the eye, it hydrolyzes to acid, causing potential corneal damage [3]. |
| Body | Tyvek® Lab Coat (Disposable) + Apron. | Why: Cotton lab coats can trap dust in the weave, creating a secondary exposure source in the laundry or office. Use disposable sleeves for high-volume handling. |
Operational Protocols
A. Weighing & Transfer (The High-Risk Step)
The highest risk of sensitization occurs during weighing, where static electricity can disperse fine powder.
-
Static Control: Use an anti-static gun or bar inside the hood before opening the container.
-
Draft Shielding: Place the balance deep inside the hood (at least 6 inches back).
-
Technique: Do not use a spatula to "flick" powder. Use a gravity-transfer method (pouring into a weighing boat) or a disposable plastic spatula to minimize metal-on-glass friction.
-
Clean-As-You-Go: Immediately wipe the balance area with a tissue dampened with ethanol (not water initially, to avoid sticky acid formation on surfaces).
B. Reaction Setup
-
Solvent Choice: When dissolving this compound, avoid alcohols or amines unless they are the intended reactants, as they will ring-open the anhydride.
-
Temperature: Nitro-substituted aromatics can be thermally sensitive. Ensure the reaction vessel is vented to a bubbler or scrubber; never heat a closed system containing this intermediate.
C. Decontamination & Disposal Plan
You cannot dispose of the active anhydride directly into trash or standard solvent waste without quenching.
Quenching Protocol (Controlled Hydrolysis):
-
Preparation: Prepare a solution of 5% Sodium Bicarbonate (
) in water. -
Slow Addition: Slowly add the solid anhydride or reaction mixture to the bicarbonate solution.
-
Note: This will generate
gas (bubbling). Add slowly to prevent overflow.
-
-
Verification: Check pH. It should remain basic/neutral. The anhydride is now converted to the corresponding dicarboxylate salt (4-acetamido-5-nitrophthalate).
-
Disposal: This aqueous waste can now be disposed of according to local regulations for aqueous organic waste [4].
Emergency Response
Exposure Scenarios[5][6][7][8]
-
Inhalation (Wheezing/Coughing): Move victim to fresh air immediately.[1][4] If breathing is difficult, oxygen should be administered by trained personnel. Alert medical staff that the patient was exposed to a sensitizing anhydride.
-
Skin Contact: Brush off dry powder before wetting. Then wash with soap and copious water for 15 minutes. Hydrolysis on the skin releases acid; immediate dilution is key.
-
Eye Contact: Rinse immediately for 15 minutes.[3][4][5] Do not pause to remove contact lenses initially; rinse over them, then remove if easy to do so.[1]
Spills
Do NOT dry sweep.
-
Don full PPE (including respirator if outside hood).
-
Cover the spill with a pad dampened with ethanol or polyethylene glycol (PEG) . This suppresses dust and begins slow solvation.
-
Scoop up the damp material and place it in a waste container.[6]
-
Wash the surface with mild caustic solution (soap/water) to neutralize trace acids.
References
-
National Institutes of Health (NIH) PubChem. 4-Nitrophthalic Anhydride Safety Data. Retrieved from [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. mouser.com [mouser.com]
- 2. Phthalic anhydride: Illustrating a conundrum in chemical allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
